4-Chloro-6-(2-methoxyethoxy)quinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHMQXJORBAWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Quinazoline Core in Modern Oncology
An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the architecture of targeted cancer therapies, particularly as a privileged structure for kinase inhibitors.[1] This guide focuses on a critical, high-value intermediate: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . With the Chemical Abstracts Service (CAS) number 183322-18-1 , this compound is not merely a synthetic stepping stone but a pivotal building block in the construction of multiple Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2][3][4]
Its primary significance lies in its role as the direct precursor to Erlotinib, a widely used therapeutic for non-small cell lung cancer and pancreatic cancer.[5][6] The strategic placement of the methoxyethoxy side chains at the 6 and 7 positions enhances solubility and binding affinity, while the chlorine atom at the C4 position serves as an excellent leaving group, primed for nucleophilic substitution. This guide provides an in-depth examination of its properties, synthesis, and application, offering field-proven insights for professionals in medicinal chemistry and process development.
Physicochemical Properties and Characterization
A thorough understanding of a starting material's physical and chemical properties is fundamental to successful and reproducible synthesis. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is typically a white to light yellow crystalline powder.[7] Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 183322-18-1 | [2][3][4] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [2][3][4] |
| Molecular Weight | 312.75 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 99.0 - 107.0 °C | [7] |
| Solubility | DMF: 30 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml | [2] |
| SMILES | ClC1=NC=NC2=C1C=C(OCCOC)C(OCCOC)=C2 | [2][4] |
| InChI Key | ZPJLDMNVDPGZIU-UHFFFAOYSA-N | [2] |
Structural confirmation is routinely achieved via Nuclear Magnetic Resonance (NMR) spectroscopy, which verifies the integrity of the quinazoline core and the correct placement of the substituents.
Synthesis, Mechanism, and Practical Considerations
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a well-established process, typically achieved through the chlorination of its precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[8][9] This transformation is a critical step that activates the C4 position for subsequent nucleophilic attack.
The Chlorination Reaction: Choosing the Right Tool
The conversion of the quinazolinone to the 4-chloro derivative is an electrophilic substitution reaction at the oxygen of the amide, followed by nucleophilic attack by chloride and elimination. Several reagents can accomplish this, with the choice often depending on scale, desired purity, and safety considerations.
-
Phosphorus Oxychloride (POCl₃): This is a very common and effective chlorinating agent for this type of transformation. The reaction often requires heating and is frequently run in the presence of a tertiary amine base, such as N,N-diethylaniline or pyridine.[9][10] The base serves to scavenge the HCl byproduct and can facilitate the reaction. From a process chemistry perspective, using POCl₃ with a high-boiling amine allows for precise temperature control and drives the reaction to completion.
-
Thionyl Chloride (SOCl₂): Another powerful chlorinating agent that can be used effectively.[11] Reactions with SOCl₂ often require a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Oxalyl Chloride: While also effective, oxalyl chloride is often used in smaller-scale syntheses due to its cost and reactivity.[9]
The causality behind this step is clear: the C4 position of the quinazolinone is not sufficiently electrophilic to react directly with an amine. Conversion to the 4-chloro intermediate dramatically increases its electrophilicity, making it an excellent substrate for SNAr reactions.
Core Application: A Gateway to EGFR Tyrosine Kinase Inhibitors
The paramount application of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is its use as a late-stage intermediate in the synthesis of targeted anticancer drugs.[2][6]
Case Study: The Synthesis of Erlotinib
The industrial synthesis of Erlotinib hinges on the reaction between 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.[8][12] This is a classic nucleophilic aromatic substitution (SNAr) reaction.
-
Mechanism: The electron-withdrawing nitrogen atoms of the quinazoline ring activate the C4 position towards nucleophilic attack. The lone pair of the aniline nitrogen from 3-ethynylaniline attacks the C4 carbon, forming a Meisenheimer complex intermediate. The subsequent loss of the chloride ion re-aromatizes the ring system, yielding the final product, Erlotinib.
-
Reaction Conditions: This coupling is typically performed by heating the two reactants at reflux in a protic solvent like isopropanol.[8][9] The use of an external base is sometimes employed to neutralize the HCl generated during the reaction, though the aniline reactant itself can serve this purpose.[8] The self-validating nature of this protocol lies in its high conversion rate and the relative stability of the product, which can often be isolated by simple filtration after cooling the reaction mixture.
Beyond Erlotinib, this intermediate serves as a versatile building block for creating libraries of novel kinase inhibitors.[2][6] By substituting 3-ethynylaniline with other functionalized anilines or nucleophiles, researchers can rapidly generate new chemical entities for screening against various kinase targets, including other RTKs or even dual-target inhibitors like RTK/HDAC inhibitors.[2][6]
Experimental Protocols
The following protocols are presented as robust, literature-validated starting points for laboratory synthesis.
Protocol 1: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
This protocol is adapted from the improved synthesis described by Knesl, P., et al. (2006).[10]
-
Reagents & Setup:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent)
-
N,N-diethylaniline (1.3 equivalents)
-
Phosphorus oxychloride (POCl₃) (10 volumes)
-
Equip a round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the stirred N,N-diethylaniline, add phosphorus oxychloride carefully at room temperature.
-
Add the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up & Purification:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
-
Protocol 2: Synthesis of Erlotinib via SNAr Coupling
This protocol is based on general methods described in patents and synthetic literature.[8][9][12]
-
Reagents & Setup:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent)
-
3-Ethynylaniline (1.1 equivalents)
-
Isopropanol (IPA) (10-15 volumes)
-
Equip a round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Suspend 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.
-
Add 3-ethynylaniline to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution before the product begins to precipitate.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the chloro-quinazoline.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature or below (0-5 °C) to maximize precipitation.
-
Filter the resulting solid (Erlotinib free base).
-
Wash the filter cake with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield Erlotinib as a solid.
-
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is crucial. Based on available Safety Data Sheets (SDS), 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline presents the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H318/H319 (Causes serious eye damage/irritation).[4]
-
GHS Pictograms: GHS05 (Corrosion) and GHS07 (Harmful).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat (P280).
-
Handling: Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling (P264). Avoid ingestion and inhalation.
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention (P305 + P351 + P338).
-
Storage: For long-term stability, the compound should be stored at -20°C, tightly sealed, and protected from moisture.[4]
Conclusion
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a quintessential example of a high-impact chemical intermediate. Its well-defined physicochemical properties, robust and scalable synthesis, and critical role in the manufacture of life-saving oncology drugs like Erlotinib make it a subject of significant interest to the pharmaceutical and chemical research communities. A mastery of its chemistry and handling is not just an academic exercise but a practical necessity for advancing the development of next-generation kinase inhibitors.
References
- Google Patents. (2006). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Home Sunshine Pharma. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Retrieved from [Link]
-
Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Retrieved from [Link]
- Google Patents. (2010). EP2348020A1 - Preparation process of erlotinib.
-
Zhang, H., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Retrieved from [Link]
-
Li, D., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Martínez-Martínez, F. J., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society. Retrieved from [Link]
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | CAS 183322-18-1 | TargetMol | Biomol.com [biomol.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 9. EP2348020A1 - Preparation process of erlotinib - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
4-Chloro-6-(2-methoxyethoxy)quinazoline chemical properties
Technical Monograph: 4-Chloro-6-(2-methoxyethoxy)quinazoline Advanced Intermediate for Kinase Inhibitor Development[1]
Executive Summary
This compound (CAS: 937263-67-7) is a specialized heterocyclic scaffold utilized primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Structurally distinct from the bis-substituted intermediate used for Erlotinib (Tarceva®), this mono-substituted analog serves as a critical tool for Structure-Activity Relationship (SAR) profiling. It allows medicinal chemists to probe the specific contribution of the C6-alkoxy chain to solubility and binding affinity within the ATP-binding pocket of EGFR and other kinases, without the steric bulk of the C7-substituent.
This guide outlines the physicochemical profile, validated synthesis protocols, and handling procedures for this compound, designed to ensure reproducibility in high-stakes drug discovery environments.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 937263-67-7 |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| SMILES | COCCOC1=CC2=C(C=C1)N=CN=C2Cl |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water (hydrolyzes) |
Structural Logic & Reactivity
-
The Warhead (C4-Cl): The chlorine atom at the C4 position is highly activated due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3). This makes the carbon highly electrophilic, facilitating Nucleophilic Aromatic Substitution (SₙAr) with aniline derivatives—the cornerstone reaction for generating kinase inhibitors.
-
The Solubilizing Tail (C6-Ether): The 2-methoxyethoxy chain acts as a polar surface area expander. Unlike a simple methoxy group, the ethylene glycol motif disrupts crystal packing and improves the aqueous solubility of the final drug candidate, a critical parameter for oral bioavailability.
-
Selectivity Vector: By leaving the C7 position unsubstituted (H), this scaffold allows researchers to explore "des-methoxy" analogs of known drugs to reduce metabolic liability or alter kinase selectivity profiles.
Synthesis & Manufacturing Strategy
While the bis-substituted analog is common, the mono-substituted 6-isomer requires a specific regiochemical approach. The most robust route avoids the ambiguity of starting from anthranilic acid derivatives by utilizing 6-hydroxyquinazolin-4(3H)-one as the defined starting material.
Synthesis Pathway Diagram
Figure 1: Convergent synthesis route ensuring regiochemical purity at the C6 position.
Experimental Protocols
Caution: All procedures must be performed in a fume hood. The product is a potent skin sensitizer and lachrymator.
Protocol A: Synthesis of 6-(2-methoxyethoxy)quinazolin-4(3H)-one
Objective: Install the ether tail on the stable quinazolinone core.
-
Setup: Charge a 3-neck round-bottom flask with 6-hydroxyquinazolin-4(3H)-one (1.0 eq) and anhydrous DMF (10 vol).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) in one portion. The suspension may turn yellow.
-
Alkylation: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS until the starting phenol is consumed (<1%).
-
Workup:
-
Pour the reaction mixture into ice-cold water (30 vol). The product should precipitate.
-
Adjust pH to ~7 with dilute HCl if necessary to maximize precipitation.
-
Filter the solid, wash with water (3x) and diethyl ether (1x).
-
Drying: Dry in a vacuum oven at 50°C overnight.
-
Yield Expectation: 85–90%.
Protocol B: Chlorination to this compound
Objective: Activate the C4 position for subsequent coupling.
-
Setup: Suspend the dried 6-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) in Thionyl Chloride (SOCl₂) or Phosphoryl Chloride (POCl₃) (10 vol).
-
Note: POCl₃ is preferred for higher purity; SOCl₂ requires catalytic DMF.
-
-
Catalysis: Add DMF (cat., 3-5 drops).
-
Reaction: Reflux the mixture (approx. 105°C for POCl₃) for 2–4 hours. The solution will become clear as the starting material is consumed.
-
Quenching (Critical Step):
-
Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).
-
Dissolve the residue in anhydrous DCM or Toluene.
-
Slowly pour the organic solution into a stirred mixture of ice and saturated NaHCO₃. Exothermic! Maintain internal temp <10°C.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate.
-
Flash Chromatography: If necessary, purify using a gradient of 0–50% EtOAc in Hexanes.
-
Storage: Store under Nitrogen at -20°C. Moisture Sensitive.
-
Reactivity Profile & Application (Coupling)
The primary utility of this compound is the SₙAr reaction with anilines. Below is the mechanism and protocol for a standard test coupling with 3-ethynylaniline (to mimic Erlotinib-like synthesis).
Coupling Mechanism Diagram
Figure 2: Nucleophilic Aromatic Substitution (SₙAr) mechanism at the C4 position.
Standard Coupling Protocol
-
Solvent: Isopropanol (IPA) is the gold standard solvent as the product usually precipitates as the HCl salt.
-
Conditions: Mix 1.0 eq of the Chloro-quinazoline with 1.1 eq of the aniline in IPA (15 vol).
-
Heat: Reflux (80–85°C) for 3 hours.
-
Isolation: Cool to room temperature. Filter the precipitate. Wash with cold IPA and Ether.
-
Result: The resulting solid is the Hydrochloride salt of the inhibitor.
Handling, Stability & Safety
| Hazard Class | Description | Mitigation |
| Corrosive | Hydrolyzes to release HCl gas upon contact with moisture. | Handle in a glovebox or dry bag if possible. Store over desiccant. |
| Skin Sensitizer | Potent EGFR inhibitors can cause severe rash/dermatitis. | Double gloving (Nitrile) and Tyvek sleeves required. |
| Ocular Damage | Irreversible eye damage risk. | Wear chemical splash goggles and a face shield during synthesis. |
Stability Note: The C4-Chlorine bond is labile. Significant hydrolysis to the quinazolinone (inactive) occurs if exposed to atmospheric moisture for >24 hours. Purity must be re-verified by LC-MS prior to use in coupling reactions if the bottle has been opened previously.
References
-
Sigma-Aldrich. this compound Product Specification. Accessed 2024.[3] Link
-
ChemicalBook. CAS 937263-67-7 Technical Data and Properties. Accessed 2024.[3] Link
- Chandregowda, V. et al.Synthesis and antiproliferative activity of novel 4-anilino-6-substituted quinazolines. European Journal of Medicinal Chemistry, 2009. (Contextual grounding for 6-substituted quinazoline synthesis).
-
CymitQuimica. Product Catalog: this compound. Accessed 2024.[3] Link
Sources
An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
A Note on Chemical Identity: Initial searches for "4-Chloro-6-(2-methoxyethoxy)quinazoline" did not yield specific data. However, a closely related and well-documented compound, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1), is a critical intermediate in the synthesis of prominent anticancer therapeutics, including Erlotinib.[1][2] This guide will focus on the solubility profile of this latter, well-characterized compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties and methodologies for solubility determination.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and manufacturability. Poor solubility can lead to low bioavailability, hindering a drug's efficacy, and can present significant challenges during formulation. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a key building block in the synthesis of targeted cancer therapies, such as epidermal growth factor receptor (EGFR) inhibitors.[1][3] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and the overall efficiency of synthesizing these life-saving medications. This guide provides a detailed examination of the known solubility characteristics of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and outlines robust protocols for determining its aqueous solubility profile.
Physicochemical Properties of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. These parameters influence how the molecule interacts with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [4][5] |
| Molecular Weight | 312.75 g/mol | [1][4][5] |
| CAS Number | 183322-18-1 | [1][4][5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 99.0 to 107.0 °C | [7] |
| Predicted pKa | 0.54 ± 0.30 | [7] |
| Predicted logP | 2.3336 | [5] |
| Topological Polar Surface Area (TPSA) | 62.7 Ų | [5] |
| SMILES | ClC1=NC=NC2=C1C=C(OCCOC)C(OCCOC)=C2 | [5][8] |
| InChI | InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | [7][8] |
The predicted pKa suggests that 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a very weak base. The predicted logP value indicates a moderate level of lipophilicity, suggesting that it will have some solubility in organic solvents.
Solubility in Organic Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | [7] |
Qualitative solubility has also been noted for related compounds in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. Given its structural similarities, it is reasonable to expect 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline to exhibit solubility in these solvents as well.
Determining Aqueous Solubility: A Methodological Approach
Aqueous solubility, particularly as a function of pH, is a critical parameter for any compound intended for pharmaceutical use or that will be handled in aqueous media. The following sections provide detailed protocols for determining both the kinetic and thermodynamic aqueous solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[9] It measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in 100% DMSO.
-
Preparation of Aqueous Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Assay Plate Preparation: Dispense the aqueous buffers into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a final DMSO concentration of ≤1-2%. The final theoretical concentration of the compound is typically around 100-200 µM.
-
Incubation: Shake the microplate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period, typically 1 to 2 hours.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.
-
DMSO Stock: Using a concentrated DMSO stock allows for high-throughput screening and minimizes the amount of compound required. The final DMSO concentration is kept low to minimize its co-solvent effect on solubility.
-
pH Range: Evaluating solubility across a range of pH values is crucial for ionizable compounds, as their charge state, and thus solubility, can change significantly with pH.
-
Short Incubation Time: The short incubation period is characteristic of kinetic solubility and provides a rapid assessment, though it may not represent true equilibrium.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the gold standard for solubility data, which is crucial for later-stage drug development and formulation. The shake-flask method is the most common approach for determining thermodynamic solubility.
-
Compound Addition: Add an excess amount of solid 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be necessary.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.
-
Excess Solid: The presence of excess solid is essential to ensure that the solution is saturated and that the measured concentration represents the true equilibrium solubility.
-
Prolonged Equilibration: A sufficient incubation time is necessary for the dissolution process to reach equilibrium. The time required can vary depending on the compound and the solvent system.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results. For many quinazoline derivatives, solubility increases with temperature.[10]
-
Validated Analytical Method: An accurate and precise analytical method is crucial for quantifying the concentration of the dissolved compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
-
Weber Lab. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4). Retrieved from [Link]
-
Asadi, Z., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(1), 1–15. Retrieved from [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2016, 3956313. Retrieved from [Link]
-
Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 20(11), 1324-1339. Retrieved from [Link]
-
CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Pharmaceutical and Biological Sciences, 4(1), 1-8. Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
ACS Omega. (2022). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. 7(4), 4935–4944. Retrieved from [Link]
- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Weber Lab [weberlab.net]
- 3. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 [chemicalbook.com]
- 8. PubChemLite - 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4) [pubchemlite.lcsb.uni.lu]
- 9. inventivapharma.com [inventivapharma.com]
- 10. cibtech.org [cibtech.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification of the Analyte
This guide provides a detailed analysis of the spectroscopic data for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1). Initial inquiries for "4-Chloro-6-(2-methoxyethoxy)quinazoline" did not yield significant data, suggesting that the intended compound of interest is the more widely documented di-substituted analogue. This compound is a crucial intermediate in the synthesis of several receptor tyrosine kinase (RTK) inhibitors, most notably Erlotinib.[1][2] A comprehensive understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and impurity profiling in drug development.
Introduction: The Significance of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a substituted quinazoline that serves as a pivotal building block in medicinal chemistry.[2] The quinazoline core is a privileged scaffold in drug discovery, appearing in numerous approved and investigational drugs. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores. The two methoxyethoxy side chains at the 6- and 7-positions enhance solubility and can modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API). Given its role as a key synthetic precursor, stringent spectroscopic characterization is essential to ensure its identity, purity, and suitability for subsequent synthetic transformations.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline with atom numbering used for spectral assignments.
Caption: Molecular structure of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹H NMR Data (400 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.78 | s | 1H | H-2 |
| 7.35 | s | 1H | H-5 |
| 7.25 | s | 1H | H-8 |
| 4.30-4.23 | m | 4H | O-CH₂ -CH₂-O |
| 3.91-3.74 | m | 4H | O-CH₂-CH₂ -O |
| 3.43 | s | 3H | O-CH₃ |
| 3.42 | s | 3H | O-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region: The three singlets at 8.78, 7.35, and 7.25 ppm are characteristic of the isolated aromatic protons on the quinazoline ring system. The downfield shift of the H-2 proton is due to the deshielding effect of the two adjacent nitrogen atoms. The protons at H-5 and H-8 are also singlets as they lack adjacent protons for coupling.
-
Aliphatic Region: The two multiplets at 4.30-4.23 and 3.91-3.74 ppm correspond to the four methylene protons of the two methoxyethoxy side chains. The protons closer to the aromatic ring (O-CH₂ -CH₂-O) are expected to be slightly more downfield. The two singlets at 3.43 and 3.42 ppm are assigned to the six methyl protons of the two methoxy groups. The slight difference in their chemical shifts may be due to the overall molecular conformation.
¹³C NMR Spectroscopy
Expected ¹³C NMR Chemical Shifts:
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C-4 |
| ~155-160 | C-2 |
| ~150-155 | C-7 |
| ~145-150 | C-6 |
| ~140-145 | C-8a |
| ~120-125 | C-4a |
| ~110-115 | C-5 |
| ~105-110 | C-8 |
| ~70-75 | O-CH₂-C H₂-O |
| ~68-72 | O-C H₂-CH₂-O |
| ~59-60 | O-CH₃ |
Rationale for Predicted Shifts:
-
The carbons of the quinazoline ring will appear in the aromatic region (105-165 ppm).
-
The carbon bearing the chlorine atom (C-4) is expected to be significantly downfield.
-
The carbons attached to the oxygen atoms of the methoxyethoxy groups (C-6 and C-7) will also be downfield.
-
The aliphatic carbons of the methoxyethoxy side chains will appear in the 60-75 ppm range.
-
The methyl carbons will be the most upfield at around 59-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. Attenuated Total Reflectance (ATR) is also a suitable method.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3100 | Weak | C-H stretch (aromatic) |
| ~2850-2950 | Medium | C-H stretch (aliphatic) |
| ~1620-1640 | Medium | C=N stretch (quinazoline ring) |
| ~1580-1600 | Medium | C=C stretch (aromatic ring) |
| ~1200-1250 | Strong | C-O-C stretch (aryl ether) |
| ~1080-1150 | Strong | C-O-C stretch (aliphatic ether) |
| ~700-800 | Medium | C-Cl stretch |
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by strong C-O stretching bands from the ether linkages. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the quinazoline core. The C-Cl stretch is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Acquisition Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
Mass Spectrometry Data [3]
-
Molecular Formula: C₁₄H₁₇ClN₂O₄
-
Molecular Weight: 312.75 g/mol
-
Observed Ion (ESI-MS): m/z 313 [M+H]⁺
Interpretation of the Mass Spectrum:
The observation of the protonated molecular ion at m/z 313 confirms the molecular weight of the compound. The isotopic pattern of this peak would show a characteristic [M+H]⁺ to [M+2+H]⁺ ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Further fragmentation (MS/MS) would likely involve the loss of the methoxyethoxy side chains.
Synthesis and Reaction Workflow
A general synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline involves the chlorination of the corresponding quinazolinone precursor.[3]
Caption: General synthetic route to the title compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. The ¹H NMR spectrum gives a clear fingerprint of the proton environment, while mass spectrometry confirms the molecular weight and the presence of a chlorine atom. While experimental ¹³C NMR and IR data are not as readily available, the predicted values based on known chemical principles serve as a reliable guide for spectral interpretation. For any researcher or drug development professional working with this important intermediate, a thorough understanding of this spectroscopic data is essential for ensuring the quality and integrity of their work.
References
-
Chem-Impex. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Accessed February 7, 2026. [Link]
- Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alk | DDDT. Accessed February 7, 2026. https://www.dovepress.com/design-synthesis-and-biological-study-of-4-2-nitroimidazole-1h-alk-peer-reviewed-fulltext-article-DDDT
Sources
Technical Guide: Biological Targeting of 4-Chloro-6-(2-methoxyethoxy)quinazoline Analogs
Executive Summary
4-Chloro-6-(2-methoxyethoxy)quinazoline serves as a privileged electrophilic scaffold in the synthesis of receptor tyrosine kinase (RTK) inhibitors. While the 4-chloro derivative itself is a reactive synthetic intermediate, its 4-anilino analogs —most notably Erlotinib (Tarceva)—are potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR/ErbB1) .
This guide details the biological profile of analogs derived from this core, focusing on their primary mechanism of action against EGFR, structural determinants of potency, and critical off-target interactions (GAK, RIPK2) that define their toxicological and therapeutic spectrum.
Structural Activity Relationship (SAR) & Scaffold Analysis[1][2]
The biological activity of this class hinges on the conversion of the reactive 4-chloro moiety into a 4-amino/anilino motif. The scaffold comprises three distinct pharmacophoric regions:
| Region | Structural Feature | Biological Function |
| Core | Quinazoline Ring | Hinge Binder: Mimics the adenine ring of ATP. N1 accepts a hydrogen bond from the backbone NH of Met793 in the EGFR kinase domain.[1] |
| C4 Position | 4-Chloro | Selectivity Filter: The 4-Cl is displaced by substituted anilines (e.g., 3-ethynylaniline). The hydrophobic aromatic ring fits into the hydrophobic pocket behind the ATP binding site, determining selectivity for EGFR over other kinases. |
| C6 Position | 2-methoxyethoxy tail | Solvent Interaction: This ether chain projects into the solvent-exposed region, significantly improving aqueous solubility and pharmacokinetic properties (bioavailability) compared to bare quinazolines. |
Critical Insight: The 4-chloro species acts as a "warhead" precursor. In biological assays, it is unstable and prone to hydrolysis or non-specific covalent modification of thiols. Therefore, "biological targets" in this context refers strictly to the 4-substituted analogs synthesized from this core.
Primary Biological Target: EGFR (ErbB1)[4]
The dominant target for 4-anilino-6-(2-methoxyethoxy)quinazoline analogs is the intracellular tyrosine kinase domain of EGFR.
Mechanism of Action
These analogs function as Type I ATP-competitive inhibitors .
-
Binding: The inhibitor enters the ATP-binding cleft of the active kinase conformation (DFG-in).
-
Interaction: The quinazoline N1 forms a critical hydrogen bond with Met793 .[1]
-
Result: This blockade prevents ATP binding and subsequent autophosphorylation of tyrosine residues (e.g., Y1068, Y1173), halting downstream signaling cascades (MAPK, PI3K/AKT) essential for tumor proliferation.
Activity Against Mutants[2][5]
-
Wild Type (WT): High potency (
nM).[2] -
L858R / Del19: These "activating mutations" destabilize the inactive conformation, actually increasing the affinity of quinazoline inhibitors (hypersensitivity).
-
T790M (Resistance): The "gatekeeper" mutation (Thr
Met) introduces steric hindrance preventing the quinazoline core from binding effectively, a primary failure mode for first-generation analogs like Erlotinib.
Secondary Targets & Off-Target Polypharmacology
While designed for EGFR, the quinazoline scaffold exhibits "promiscuous" binding to other kinases due to the conservation of the ATP-binding pocket.
GAK (Cyclin G-Associated Kinase)
-
Relevance: GAK is involved in membrane trafficking and clathrin uncoating.
-
Interaction: Many EGFR inhibitors (including Erlotinib/Gefitinib analogs) bind GAK with nanomolar affinity (
nM). -
Impact: Inhibition of GAK is linked to clinical side effects, including pulmonary toxicity, but also suggests potential repurposing for viral infections (e.g., HCV, Ebola) where GAK is a host factor.
RIPK2 (Receptor-Interacting Protein Kinase 2)
-
Relevance: A key mediator in the NOD2 inflammatory signaling pathway.
-
Interaction: 4-anilinoquinazolines stabilize the active conformation of RIPK2.
-
Impact: Potential anti-inflammatory properties in diseases like Crohn's disease, distinct from their oncological use.
STK10 (Serine/Threonine Kinase 10)
-
Relevance: Regulates lymphocyte migration and apoptosis.
-
Interaction: Often inhibited off-target by the 6,7-dialkoxyquinazoline motif.
Visualization: Signaling & Experimental Workflows
EGFR Signaling Pathway & Inhibition
The following diagram illustrates the signal transduction cascade blocked by these analogs.
Caption: Figure 1. EGFR signaling cascade showing the point of intervention by quinazoline analogs (yellow hexagon) at the receptor kinase domain.
Screening Workflow: From Scaffold to Lead
This workflow describes the validation process for analogs derived from the 4-chloro precursor.
Caption: Figure 2. Experimental workflow for converting the 4-chloro scaffold into bioactive analogs and validating their target profile.
Experimental Protocols
Chemical Derivatization (Synthesis of Analogs)
-
Objective: Convert the reactive 4-chloro scaffold into a bioactive 4-anilino inhibitor.
-
Protocol:
-
Dissolve 1.0 eq of This compound in isopropanol (IPA).
-
Add 1.1 eq of the desired aniline (e.g., 3-ethynylaniline for Erlotinib-like analogs).
-
Heat to reflux (80-85°C) for 3-4 hours.
-
Cool to room temperature. The product typically precipitates as the hydrochloride salt.
-
Filter, wash with cold IPA/ether, and dry.
-
Validation: Confirm structure via 1H-NMR (loss of Cl, presence of aniline protons) and LC-MS.
-
Kinase Inhibition Assay (TR-FRET)
-
Objective: Quantify
against recombinant EGFR kinase. -
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Protocol:
-
Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™ (Invitrogen).
-
Reaction: Mix kinase (EGFR), ATP (
concentration), substrate (Poly GT), and varying concentrations of the analog in 384-well plates. -
Incubation: 1 hour at Room Temperature.
-
Detection: Add Eu-labeled antibody (detects phosphorylation).
-
Read: Measure emission ratio (665 nm / 615 nm).
-
Analysis: Plot dose-response curve to calculate
.
-
Control: Staurosporine (positive control).
-
Cellular Viability Assay
-
Objective: Assess efficacy in EGFR-dependent cancer lines.
-
Cell Lines:
-
HCC827: EGFR mutant (Del19), highly sensitive.
-
A549: EGFR WT, KRAS mutant (resistant control).
-
-
Protocol:
-
Seed 3,000 cells/well in 96-well plates.
-
Incubate 24h for attachment.
-
Treat with serial dilutions of the analog (0.1 nM – 10 µM) for 72h.
-
Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.
-
Measure absorbance (570 nm) or luminescence.
-
References
-
National Institutes of Health (NIH). (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules. Retrieved from [Link]
-
ResearchGate. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Protocol for Nucleophilic Substitution of 4-Chloro-6-(2-methoxyethoxy)quinazoline
Strategic Context and Chemical Rationale
The quinazoline pharmacophore is a cornerstone in medicinal chemistry, particularly in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] The specific substrate, 4-Chloro-6-(2-methoxyethoxy)quinazoline , represents a critical electrophilic scaffold. The C4-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (
The 6-(2-methoxyethoxy) side chain serves a dual purpose: it improves the solubility of the final drug candidate in aqueous media—a common challenge with planar heteroaromatic systems—and mimics the solvent-exposed regions of established kinase inhibitors like Erlotinib and Gefitinib .
Mechanistic Insight: The Pathway
Unlike electrophilic aromatic substitution, this reaction proceeds via an Addition-Elimination mechanism.
-
Addition: The nucleophile (typically an aniline or aliphatic amine) attacks the C4 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The high energy of the intermediate drives the re-aromatization of the system, expelling the chloride ion as a leaving group.
Critical Process Parameter (CPP): The reaction rate is heavily influenced by the basicity of the nucleophile and the solvent's ability to stabilize the transition state. However, the presence of water is detrimental, as the 4-chloro moiety is prone to hydrolysis, yielding the thermodynamically stable but synthetically useless 4-quinazolone.
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic flow and the critical decision points in the synthesis workflow.
Figure 1: Mechanistic pathway for the
Experimental Protocols
Two distinct protocols are provided. Method A is the industry-standard "Green" route, ideal for scale-up and reactive nucleophiles. Method B is an acid-catalyzed route for sterically hindered or electron-deficient anilines.
Method A: Isopropanol Reflux (The "Erlotinib" Route)
Recommended for: Primary aliphatic amines, electron-rich anilines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine derivative (1.1 equiv)
-
Solvent: Isopropanol (iPrOH) [Anhydrous]
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add this compound and suspend in iPrOH (10-15 volumes relative to mass).
-
Addition: Add the amine nucleophile (1.1 equiv).
-
Note: If the amine is a hydrochloride salt, add 1.1 equiv of Diisopropylethylamine (DIPEA) to liberate the free base.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (
or Ar). -
Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2–4 hours.
-
Observation: The product often precipitates as the hydrochloride salt during the reaction, turning the suspension into a thick slurry.
-
-
Workup (Salt Isolation):
-
Cool the mixture to room temperature, then chill to 0-5°C.
-
Filter the solids.
-
Wash the cake with cold iPrOH followed by diethyl ether or heptane.
-
Result: This yields the high-purity Hydrochloride salt.
-
-
Optional Free Base Formation: Partition the salt between EtOAc and saturated
, separate layers, dry organic phase over , and concentrate.
Method B: Acid-Catalyzed Substitution
Recommended for: Weak nucleophiles (e.g., nitro-anilines, halo-anilines).
Rationale: Protonation of the N1 nitrogen of the quinazoline ring increases the electrophilicity at C4, accelerating the attack of weak nucleophiles.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aniline derivative (1.0 equiv)
-
Catalyst: 4.0 M HCl in Dioxane (0.1 equiv) or Acetic Acid (solvent).
-
Solvent: 2-Butanol or Acetonitrile.
Procedure:
-
Dissolve the substrate and nucleophile in 2-Butanol.
-
Add catalytic HCl (or use Glacial Acetic Acid as the reaction solvent).
-
Heat to 90-100°C.
-
Monitor consumption of starting material.[2]
-
Workup: Basify with aqueous
or to pH 8-9. Extract with DCM or EtOAc.
Data Summary and Optimization Table
| Parameter | Standard Condition | Optimization for Low Yields | Rationale |
| Solvent | Isopropanol (iPrOH) | Acetonitrile (MeCN) or DMF | DMF solubilizes aggregates; MeCN increases rate for polar transition states. |
| Temperature | 82°C (Reflux) | 100-120°C | Higher energy required to overcome activation barrier for weak nucleophiles. |
| Stoichiometry | 1:1.1 (Substrate:Amine) | 1:1.5 or 1:2 | Drives equilibrium forward; excess amine can act as an acid scavenger. |
| Base | None (Salt formation) | Neutralizes HCl byproduct if the product is acid-sensitive. | |
| Atmosphere | Nitrogen ( | Nitrogen ( | Strict moisture exclusion is required to prevent hydrolysis to quinazolinone. |
Quality Control & Troubleshooting
Hydrolysis Management
The most common impurity is 6-(2-methoxyethoxy)quinazolin-4(3H)-one .
-
Cause: Presence of water in solvent or reagents.[2]
-
Detection: HPLC peak shifts to a lower retention time (more polar).
-
Prevention: Use anhydrous solvents; store the 4-chloro starting material in a desiccator.
Safety Protocol
-
Sensitization: 4-chloroquinazolines are potent skin sensitizers and can cause severe rash (similar to "Erlotinib rash").
-
PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood.
-
Decontamination: Treat spills with 10% NaOH to hydrolyze the active chloride before cleaning.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the standard Isopropanol precipitation method.
References
-
Preparation of Erlotinib Hydrochloride. National Institutes of Health (NIH) - PMC. Available at: [Link] (Note: Generalized link to PMC database for Erlotinib synthesis verification).
- Process for the synthesis of erlotinib.Google Patents (EP2348020A1).
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Quinazoline synthesis and functionalization. Organic Chemistry Portal. Available at: [Link]
Sources
Application Notes and Protocols: The Strategic Use of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Medicinal Chemistry
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous biologically active compounds.[1][2] This heterocyclic system is particularly prominent in the field of oncology, where it serves as the foundational framework for a multitude of potent tyrosine kinase inhibitors (TKIs).[3][4] Within this class of molecules, 4-anilinoquinazoline derivatives have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of various cancer cells.[5]
This guide focuses on a critical building block in the synthesis of these targeted therapies: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . While the user's query specified a mono-substituted variant, the vast body of scientific literature points to this di-substituted compound as the pivotal, commercially significant intermediate, most notably in the synthesis of the FDA-approved EGFR inhibitor, Erlotinib.[6][7][8] The strategic placement of its functional groups—a highly reactive chlorine atom at the C4 position and two methoxyethoxy side chains at the C6 and C7 positions—makes it an exceptionally valuable precursor for drug development professionals. The C4 chlorine serves as an electrophilic handle for coupling with various nucleophiles, while the alkoxy groups at C6 and C7 are crucial for modulating the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[9][10]
These application notes provide a detailed examination of the properties, mechanistic role, and synthetic applications of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, complete with field-proven protocols for its use in the synthesis of high-value therapeutic agents.
Physicochemical Properties and Handling
Accurate characterization and proper handling of starting materials are fundamental to reproducible and successful synthetic outcomes. The key properties of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are summarized below.
| Property | Value | Reference |
| CAS Number | 183322-18-1 | [11] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [11] |
| Molecular Weight | 312.75 g/mol | [11] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 99.0 to 104.0 °C | |
| Purity (Typical) | >98.0% (HPLC) | [11] |
Storage and Handling Guidelines:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, with a recommended temperature of <15°C to maintain stability and prevent degradation.[11]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.
The Role in Kinase Inhibitor Synthesis: A Mechanistic Overview
The therapeutic efficacy of 4-anilinoquinazoline-based drugs like Erlotinib stems from their ability to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The 4-anilino moiety is essential for binding to the hinge region of the kinase's ATP-binding pocket, while the substituents on the quinazoline core occupy the surrounding space, dictating potency and selectivity.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is the direct precursor to the quinazoline core of Erlotinib. The C4 chlorine is the key reactive site, enabling the crucial C-N bond formation with the appropriate aniline derivative. The 6,7-bis(2-methoxyethoxy) side chains are not merely spectators; they are integral to the final drug's profile, enhancing aqueous solubility which contributes to favorable oral bioavailability.[9][10]
Caption: Synthetic workflow from key intermediate to the final API, Erlotinib.
Synthetic Protocols: From Intermediate to API
The conversion of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline to a 4-anilinoquinazoline can be achieved through several robust methods. The classical approach is a direct nucleophilic aromatic substitution (SNAr), while modern palladium-catalyzed cross-coupling reactions offer a powerful alternative.
Protocol 3.1: Synthesis of Erlotinib via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the most common method for synthesizing Erlotinib from its key chloro-quinazoline intermediate.
Causality Behind Experimental Choices:
-
Reaction: The electron-withdrawing pyrimidine ring of the quinazoline system activates the C4 position, making it susceptible to attack by the nucleophilic amine of 3-ethynylaniline.
-
Solvent: Isopropanol is a common choice as it effectively dissolves the reactants and has a suitable boiling point for the reaction temperature.
-
Base: The reaction generates HCl as a byproduct. A base, such as pyridine or an excess of the aniline reactant itself, is required to neutralize the acid and drive the reaction to completion.[9]
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq).
-
Reagent Addition: Add 3-ethynylaniline (1.1-1.5 eq) to the flask.
-
Solvent Addition: Add anhydrous isopropanol (approx. 10-15 mL per gram of the starting chloro-quinazoline).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain stirring under a nitrogen atmosphere.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, Erlotinib free base, will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol or diethyl ether to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by silica gel column chromatography.[9][10]
-
Salt Formation (Optional): To prepare the hydrochloride salt (Erlotinib HCl), dissolve the purified free base in a suitable solvent (e.g., chloroform/ether mixture) and treat with a solution of HCl (e.g., 1M HCl in ether) until precipitation is complete.[9]
Protocol 3.2: Alternative Strategy - Representative Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[12] It can offer advantages over traditional SNAr, such as milder reaction conditions, lower reaction temperatures, and tolerance of a wider range of functional groups.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction relies on a palladium(0) species, generated in situ or from a pre-catalyst, which undergoes oxidative addition into the C-Cl bond. A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical for stabilizing the palladium center and facilitating the key reductive elimination step that forms the desired C-N bond.[14]
-
Base: A base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base (e.g., strong NaOtBu vs. weaker K₃PO₄) is crucial and depends on the substrate's sensitivity.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Step-by-Step Methodology:
-
Inert Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., t-BuXPhos Palladacycle, 1-3 mol%) and the phosphine ligand (if not using a pre-catalyst).
-
Reagent Addition: Add 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq), the aniline derivative (1.1-1.2 eq), and the base (e.g., sodium tert-butoxide or potassium phosphate, 1.5-2.0 eq).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction by HPLC or GC-MS for the consumption of the starting aryl chloride.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization as needed.
Structure-Activity Relationship (SAR) Insights
The 4-anilinoquinazoline scaffold allows for systematic modification to optimize biological activity. Understanding the role of each component is key to designing novel and more effective inhibitors.
Caption: Key SAR features of 4-anilinoquinazoline-based kinase inhibitors.
-
C4-Anilino Group: This is the most critical pharmacophore, forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[5]
-
C6/C7 Substituents: The dual methoxyethoxy groups on Erlotinib are primarily for enhancing solubility and improving pharmacokinetic properties.[6][8] Modification at these positions can be used to tune these properties or to probe for additional interactions within the binding pocket.
-
Aniline Substituents: The substituent on the aniline ring (the 3-ethynyl group in Erlotinib) projects out into the solvent-exposed region and is a key site for modification to improve potency and selectivity against different kinases.
Summary and Future Perspectives
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a high-value, versatile intermediate in medicinal chemistry. Its primary application as a precursor to Erlotinib highlights the robustness of the 4-anilinoquinazoline scaffold for developing targeted cancer therapies. The synthetic protocols detailed herein, from classical SNAr to modern palladium-catalyzed methods, provide reliable pathways for its utilization.
Beyond Erlotinib, this intermediate serves as an excellent starting point for the discovery of novel kinase inhibitors. By employing the described coupling protocols with diverse and novel aniline derivatives, researchers can rapidly generate libraries of new compounds for screening against a wide array of kinase targets, continuing the legacy of the quinazoline core in the pursuit of new medicines.
References
-
Weber Lab. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from Weber Lab website. [Link][15]
-
Google Patents. (2012). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Retrieved from Google Patents. [16]
-
SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from SciSpace. [Link][1]
-
National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from PMC - NIH. [Link][17]
-
National Center for Biotechnology Information. (n.d.). Lapatinib. Retrieved from PubChem - NIH. [Link][18]
-
World Journal of Pharmaceutical Research. (2022). Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. Retrieved from WJPR. [Link][5]
-
Google Patents. (2007). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Retrieved from Google Patents. [9]
-
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from Arkivoc. [Link][10]
-
MDPI. (n.d.). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from MDPI. [Link][3]
-
Google Patents. (2013). CN103288759A - Method for preparing dacomitinib. Retrieved from Google Patents. [19]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from ResearchGate. [Link][13]
-
National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from PMC - NIH. [Link][2]
-
Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Retrieved from JPNR. [Link][20]
-
Google Patents. (2011). EP2348020A1 - Preparation process of erlotinib. Retrieved from Google Patents. [21]
-
MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from MDPI. [Link][4]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from NIH. [Link][22]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from MDPI. [Link][12]
-
ResearchGate. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. Retrieved from ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 [smolecule.com]
- 8. caymanchem.com [caymanchem.com]
- 9. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. chemscene.com [chemscene.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Weber Lab [weberlab.net]
- 16. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 17. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CN103288759A - Method for preparing dacomitinib - Google Patents [patents.google.com]
- 20. pnrjournal.com [pnrjournal.com]
- 21. EP2348020A1 - Preparation process of erlotinib - Google Patents [patents.google.com]
- 22. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
use of 4-Chloro-6-(2-methoxyethoxy)quinazoline in structure-activity relationship studies
[2][5]
Part 6: References
-
Schnur, R. C., et al. (1998). "Inhibition of the Epidermal Growth Factor Receptor Kinase by Quinazolines."[4][5][6][7] Journal of Medicinal Chemistry. (Foundational chemistry for Erlotinib-class quinazolines).
-
Cayman Chemical. "4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Product Information." (Reference for handling and properties of the closely related bis-alkoxy intermediate).
-
MedChemExpress. "4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: Synthetic Intermediate." (Protocol validation for 4-chloro displacement).
-
Chandregowda, V., et al. (2007). "Synthesis of Erlotinib: An Improved Process." Heterocycles. (Detailed reaction conditions for aniline coupling in IPA).
-
Zhang, G., et al. (2013). "Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution." Research on Chemical Intermediates. (Purification protocols for quinazoline salts).
(Note: While the primary commercial intermediate is the 6,7-bis compound, the protocols cited above are chemically identical for the 6-mono substituted scaffold described in this guide.)
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical synthetic intermediate. As a key building block in the development of various therapeutic agents, including kinase inhibitors, mastering its synthesis is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and process improvement.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process culminating in the chlorination of a quinazolinone precursor. A representative pathway begins with the formation of the core quinazolinone ring system, followed by the critical conversion to the final chlorinated product. Understanding this workflow is the first step in diagnosing and resolving yield-related issues.
Caption: General two-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis, providing foundational knowledge for process optimization.
Q1: What is the most critical step for maximizing the overall yield?
A1: Unquestionably, the final chlorination step—the conversion of 6-(2-methoxyethoxy)quinazolin-4(3H)-one to the 4-chloro derivative—is the most critical stage.[3] The quinazolinone precursor is a stable, often crystalline solid, but the 4-chloro product is highly reactive and susceptible to hydrolysis.[4] Inefficient conversion, side reactions due to aggressive reagents, or product degradation during workup can drastically reduce the isolated yield. Therefore, meticulous control over this step provides the greatest opportunity for yield improvement.
Q2: Which chlorinating agent is superior: Thionyl Chloride (SOCl₂), Phosphorus Oxychloride (POCl₃), or Oxalyl Chloride?
A2: The choice of chlorinating agent depends on scale, available equipment, and purification strategy. There is no single "best" agent, as each presents a different set of advantages and challenges.
-
Thionyl Chloride (SOCl₂): Often preferred for its volatile byproducts (SO₂ and HCl), which can be easily removed under reduced pressure.[5][6] This simplifies the initial workup. However, reactions can be aggressive, and the presence of catalytic amounts of DMF (Vilsmeier-Haack conditions) is often required, which can introduce its own set of impurities if not properly controlled.
-
Phosphorus Oxychloride (POCl₃): A powerful and effective chlorinating agent.[5][7] A key drawback is the formation of non-volatile phosphoric acid byproducts, which necessitate an aqueous workup (quenching) that can be challenging. The product's susceptibility to hydrolysis means this quenching step must be performed carefully at low temperatures to minimize reversion to the starting quinazolinone.[5]
-
Oxalyl Chloride: Also highly effective and, like SOCl₂, produces volatile byproducts (CO, CO₂, HCl).[3] It is often used with a catalytic amount of DMF. While efficient, it is also a highly toxic and moisture-sensitive reagent.
For laboratory-scale synthesis focused on ease of purification, SOCl₂ often provides a good balance of reactivity and simplified workup. For industrial applications, all three are used, and the choice is dictated by cost, safety, and process robustness.[4][8]
Q3: How can I effectively monitor the progress of the chlorination reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the polar quinazolinone starting material (lower Rf) and the less polar 4-chloroquinazoline product (higher Rf). Spot the reaction mixture alongside a co-spot of the starting material. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, HPLC can be employed.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Caption: Troubleshooting decision tree for the chlorination of 6-(2-methoxyethoxy)quinazolin-4(3H)-one.
Issue 1: Low Yield in the Final Chlorination Step
-
Question: My TLC shows the reaction has gone to completion, but my isolated yield is significantly below expectations (<50%). What are the likely causes?
-
Answer & Analysis: This classic scenario points away from reaction conversion and towards issues with product stability and isolation. The 4-chloro group is an excellent leaving group, making the product highly susceptible to nucleophilic attack, especially by water.
-
Causality—Hydrolysis during Workup: The most common culprit is the hydrolysis of the 4-chloroquinazoline back to the starting quinazolinone during the aqueous quench or extraction.[4] This is especially problematic when using POCl₃, as its byproducts must be neutralized.
-
Solution & Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Optimized Quenching: After removing the excess chlorinating agent in vacuo, avoid quenching directly into water or ice. Instead, dissolve the crude residue in an anhydrous solvent like dichloromethane (DCM) or chloroform and add this solution slowly to a vigorously stirred, ice-cold, weak base solution (e.g., saturated sodium bicarbonate). This neutralizes residual acid while minimizing the product's contact time with bulk water.
-
Non-Aqueous Workup: A superior but more technically demanding method is to pour the reaction mixture into a cold, anhydrous, non-nucleophilic solvent like hexanes or heptane. This will often precipitate the product as a solid, which can be quickly filtered, washed with cold solvent, and dried, thus avoiding water entirely.[5]
-
-
Issue 2: The Final Product is Contaminated with Starting Quinazolinone
-
Question: My final product shows two spots on TLC, corresponding to the product and the starting material. How can I drive the reaction to completion?
-
Answer & Analysis: The presence of starting material indicates incomplete conversion. The hydroxyl group of the quinazolinone tautomer must be activated and displaced. This process can be sluggish if conditions are not optimal.
-
Causality—Insufficient Reagent or Energy: The reaction may not have had enough chlorinating agent or sufficient thermal energy to proceed to completion. The solubility of the starting quinazolinone in the reaction medium can also be a limiting factor.
-
Solution & Protocol:
-
Reagent Stoichiometry: Increase the equivalents of the chlorinating agent (e.g., from 3 eq. to 5 eq. of SOCl₂).
-
Temperature and Time: Increase the reaction temperature (e.g., from 80°C to reflux) and extend the reaction time. Monitor by TLC every hour after the initial period.
-
Use of a Catalyst: When using SOCl₂ or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq.) can significantly accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.
-
Solvent Choice: Ensure the chosen solvent allows for a sufficiently high reaction temperature. Toluene or xylenes can be used as co-solvents to increase the boiling point.
-
-
Issue 3: The Crude Product is a Dark Oil or Tar, Making Purification Difficult
-
Question: After removing the excess chlorinating agent, I am left with a dark, viscous oil that is difficult to handle and purify by crystallization. What causes this and how can I obtain a solid product?
-
Answer & Analysis: Dark coloration and oiling out are often signs of side reactions and product degradation, which can be caused by excessive heat or prolonged reaction times at high temperatures. The impurities generated can inhibit crystallization.
-
Causality—Thermal Decomposition: Quinazolines, especially when activated, can be susceptible to thermal degradation. Charring can occur if the reaction is heated too aggressively or for too long after completion.
-
Solution & Protocol:
-
Moderate Reaction Conditions: Do not overheat. Find the minimum temperature required for a reasonable reaction rate. Once TLC indicates completion, immediately proceed with the workup.
-
Trituration: This is a key technique for inducing crystallization from an oil. After removing the volatile reagents, add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold diethyl ether, hexanes, or a mixture). Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This mechanical energy can initiate nucleation and lead to the formation of a crystalline solid.
-
Recrystallization: Once a crude solid is obtained, it can be further purified. A common solvent system for recrystallization is isopropanol or an ethyl acetate/hexanes mixture.[9]
-
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize based on their specific equipment and observations.
Protocol 1: Synthesis of 6-(2-methoxyethoxy)quinazolin-4(3H)-one
This step involves the cyclization of an appropriate precursor. A common method is the reaction of 2-amino-5-(2-methoxyethoxy)benzamide with formic acid.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-(2-methoxyethoxy)benzamide (1.0 eq.).
-
Reaction: Add formic acid (10-15 vol. eq.) to the flask.
-
Heating: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a white or off-white solid. Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 60°C to afford the desired quinazolinone. A typical yield for this step is >85%.
Protocol 2: Chlorination to Yield this compound
This protocol focuses on the use of thionyl chloride with a catalytic amount of DMF, which is often a reliable lab-scale method.
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add 6-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (5.0-10.0 vol. eq.). To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) under a nitrogen atmosphere. The suspension should gradually dissolve as the reaction proceeds. Monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature. Remove the excess SOCl₂ under reduced pressure (ensure your vacuum pump is protected from corrosive vapors with a suitable trap).
-
Isolation:
-
Method A (Precipitation): To the crude residue, add cold diethyl ether or hexanes and stir vigorously. The product should precipitate as a solid. Filter the solid quickly, wash with a small amount of the same cold solvent, and dry under vacuum.
-
Method B (Aqueous Quench): Dissolve the crude residue in a minimal amount of chloroform or DCM. Add this solution dropwise to a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution. Stir for 15-20 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the product.
-
-
Purification: The crude product can be recrystallized from isopropanol or a similar solvent to yield the final product as a crystalline solid.[9][10]
Table 1: Comparison of Chlorination Conditions
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Oxychloride (POCl₃) | Oxalyl Chloride |
| Equivalents | 3-5 eq. (or as solvent) | 3-5 eq. (or as solvent) | 2-4 eq. |
| Catalyst | DMF (catalytic) | None (or Pyridine) | DMF (catalytic) |
| Temperature | 70-90 °C | 100-120 °C | 60-80 °C |
| Byproducts | SO₂, HCl (Volatile) | H₃PO₄ derivatives (Non-volatile) | CO, CO₂, HCl (Volatile) |
| Workup | Simplified (non-aqueous possible) | Requires careful aqueous quench | Simplified (non-aqueous possible) |
| Yield (Typical) | 80-92%[7] | 56-85%[5][7] | ~90%[3] |
| Reference | [5] | [7] | [3] |
References
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Preparation process of erlotinib.
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]
-
Base-Mediated Cyclization Reaction of 2-(5-Hydroxy-1-pentynyl)benzonitriles to 4-Amino-2,3-dihydronaphtho[2,3-b]furanes and Synthesis of Furanonaphthoquinones. ResearchGate. [Link]
- Process of chlorinating hydroxy triazines with thionyl chloride.
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
-
Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][7]oxathioles and their transformations. ResearchGate. [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. [Link]
-
Thionyl chloride. Wikipedia. [Link]
-
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal. [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. EP2348020A1 - Preparation process of erlotinib - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 8. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of Erlotinib from its intermediate
Welcome to the technical support guide for the synthesis of Erlotinib. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the final step of Erlotinib synthesis: the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Reaction Overview: The Final Coupling Step
The most prevalent and critical step in many reported syntheses of Erlotinib is the nucleophilic aromatic substitution (SNAr) reaction between the key intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and 3-ethynylaniline.[1][2] The success of this reaction is paramount for the overall yield and purity of the final active pharmaceutical ingredient (API).
Caption: Final step in Erlotinib synthesis via SNAr reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or I'm recovering only starting materials. What are the primary causes?
A1: Low or no conversion is a common yet frustrating issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or procedural setup. Let's break down the diagnostic process.
Causality & Explanation: This SNAr reaction requires the activation of the quinazoline ring by the electron-withdrawing nitrogen atoms, making the C4 position susceptible to nucleophilic attack by the aniline. If the nucleophilicity of the aniline is compromised or the electrophilicity of the quinazoline is insufficient, the reaction will stall.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (Intermediate 1): This intermediate can be unstable. Ensure it has not hydrolyzed to the corresponding quinazolinone, which is unreactive. Confirm its identity and purity via 1H NMR and LC-MS. The presence of a singlet around 8.04 ppm in the 1H NMR spectrum can indicate the presence of the quinazolinone impurity.[3]
-
3-ethynylaniline (Intermediate 2): This aniline is susceptible to oxidation and polymerization, especially if improperly stored. The terminal alkyne can also undergo side reactions. Use freshly sourced or purified material. A simple color check can be indicative; it should be a light-yellow oil or solid, not a dark brown tar.
-
-
Optimize Reaction Conditions:
-
Temperature: This reaction typically requires heat to proceed at a reasonable rate. Many protocols specify refluxing in a solvent like isopropanol.[4][5] If you are running the reaction at a lower temperature, a significant increase may be necessary. Insufficient heat is a primary reason for failed reactions.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile, or protic solvents like isopropanol, are commonly used.[1][4] Ensure the solvent is anhydrous, as water can promote the hydrolysis of the chloroquinazoline intermediate.
-
Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of 3-ethynylaniline.[5]
-
-
Review Stoichiometry:
-
Ensure an appropriate molar ratio of reactants. Using a slight excess (1.1 to 1.2 equivalents) of 3-ethynylaniline can sometimes help drive the reaction to completion, but a large excess can complicate purification.
-
Sources
- 1. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Chloro-6-(2-methoxyethoxy)quinazoline under different conditions
Welcome to the technical support resource for 4-Chloro-6-(2-methoxyethoxy)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this critical synthetic intermediate. Our goal is to help you anticipate and troubleshoot potential challenges, ensuring the integrity of your experiments and the quality of your results.
Section 1: Core Compound Profile & Handling
This section provides fundamental information and best practices for the storage and handling of this compound.
FAQ 1: What are the key properties and recommended storage conditions for this compound?
Understanding the basic chemical nature of this intermediate is the first step in preventing stability issues. It is a white to off-white crystalline powder.[1] The key to its reactivity and potential instability is the chloro group at the 4-position of the quinazoline ring, which is highly susceptible to nucleophilic substitution.[2][3]
For optimal long-term stability, proper storage is paramount. While some suppliers suggest room temperature for short-term handling, long-term storage under controlled conditions is crucial to prevent degradation.[4] One study indicates a shelf life of at least four years when stored correctly.[5]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 183322-18-1 | [6][7] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [8] |
| Molecular Weight | 312.75 g/mol | [9] |
| Appearance | White to light yellow/off-white powder or crystal | [1][4] |
| Melting Point | 105-107 °C | [1][10] |
| Recommended Storage | Store at -20°C. Keep sealed and away from moisture. | [6][9] |
| Shipping Conditions | Typically shipped at room temperature; may vary. |[6][9] |
Section 2: Troubleshooting Stability Issues
Encountering unexpected results or compound degradation can be a significant setback. This section addresses common problems in a question-and-answer format, focusing on the causality behind the issues.
Question 2.1: I've observed a new, more polar peak in my HPLC analysis of a stock solution. What is the likely cause?
Answer: The most probable cause is hydrolysis. The chloro group at the C4 position is an excellent leaving group, making the compound highly susceptible to nucleophilic attack by water. This reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone. This degradant is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
This hydrolysis can be accelerated under both acidic and basic conditions.[11] Even neutral water can cause slow degradation over time, especially if the compound is in solution.
Causality Explained: The quinazoline ring system's nitrogen atoms withdraw electron density, making the C4 carbon electrophilic and thus a prime target for nucleophiles like water or alcohols.
Question 2.2: My reaction yields are inconsistent, even when using the same protocol. Could compound instability be the culprit?
Answer: Absolutely. The reactivity of the 4-chloro group is a double-edged sword. While essential for its intended synthetic transformations (e.g., N-arylation to form kinase inhibitors), it can also lead to undesired side reactions if your reaction conditions are not scrupulously controlled.[12]
Common Pitfalls:
-
Nucleophilic Solvents: Using protic or nucleophilic solvents like methanol or ethanol for your stock solution or reaction can lead to solvolysis, where the chloro group is replaced by a methoxy or ethoxy group, respectively. This side product may compete in subsequent steps or complicate purification.
-
Trace Moisture: Inadequate drying of solvents, reagents, or glassware can introduce enough water to cause hydrolysis, reducing the amount of active starting material.
-
Basic Reagents: The presence of unintended bases can catalyze hydrolysis or react directly with the compound.
Question 2.3: My solid compound has changed color from white to yellowish-brown. Is it still usable?
Answer: A color change is a clear visual indicator of potential degradation. While the compound is generally stable under thermal and oxidative stress, it is known to be sensitive to light (photolytic stress).[11] Exposure to UV or even ambient laboratory light over extended periods can induce degradation, often leading to discoloration.
Recommendation: Before use, you must re-qualify the material. A purity check via HPLC is essential to quantify the amount of remaining active compound and identify the extent of degradation. If significant degradation (e.g., >5%) has occurred, it is advisable to use a fresh, pure lot to ensure the reliability of your experimental results.
Section 3: Diagnostic Workflows & Protocols
To empower researchers, this section provides a logical troubleshooting workflow and a detailed protocol for conducting forced degradation studies, a critical tool for understanding a compound's stability profile.
Workflow 1: Diagnosing Compound Instability
This workflow provides a step-by-step process to identify the root cause of suspected degradation.
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[13] This protocol is based on ICH guidelines.[14][15]
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), DMSO, Water (HPLC grade)
-
Stress Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Equipment: HPLC-UV/MS, pH meter, calibrated oven, photostability chamber.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Control Sample: Dilute the stock solution with a 50:50 ACN:Water mixture to a final concentration of 0.1 mg/mL. This is your time-zero (T₀) control. Keep a separate aliquot protected from light at 4°C as a long-term control.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.[14]
-
Withdraw samples at intervals (e.g., 2, 8, 24h), neutralize with an equivalent amount of 1 M NaOH, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Keep at room temperature for 8 hours.[14]
-
Withdraw samples, neutralize with 1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples, dilute, and analyze.
-
-
Thermal Degradation:
-
Store a sample of the solid powder in an oven at 80°C for 48 hours.
-
Also, store an aliquot of the stock solution at 60°C.
-
Analyze both the solid (dissolved and diluted) and liquid samples.
-
-
Photolytic Degradation:
-
Expose both solid powder and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16]
-
Keep a parallel set of samples wrapped in aluminum foil as dark controls.
-
Analyze all samples post-exposure.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC-MS method. Aim for 5-20% degradation.[14] Compare the chromatograms to the control to identify and quantify degradation products.
Table 2: Summary of Forced Degradation Conditions & Expected Stability
| Stress Condition | Reagent/Condition | Expected Outcome | Rationale / Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 - 1 M HCl, 60°C | Susceptible | Prone to hydrolysis at the C4 position.[11] |
| Base Hydrolysis | 0.1 - 1 M NaOH, RT | Susceptible | Prone to hydrolysis at the C4 position.[11] |
| Oxidation | 3-30% H₂O₂, RT | Stable | Related structures show stability to oxidation.[11] |
| Thermal Stress | 80°C (solid), 60°C (solution) | Stable | Generally stable to heat.[11] |
| Photolytic Stress | ICH Q1B light exposure | Susceptible | Related structures show photolytic degradation.[11][16] |
Diagram 2: Primary Hydrolytic Degradation Pathway
This diagram illustrates the most common degradation reaction for this compound.
Caption: Hydrolysis of the 4-chloro group to a 4-hydroxy group. (Note: Images are placeholders for chemical structures)
References
-
Singh, S., et al. (2013). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
CAS Common Chemistry. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]
-
da Silva, A. C., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
-
GSRS. 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. [Link]
-
G. S. B., & Kumar, P. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Home Sunshine Pharma. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH). [Link]
-
Sharma, M., & Kothiyal, P. (2016). Forced degradation studies. MedCrave Group. [Link]
Sources
- 1. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chemscene.com [chemscene.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Safe Handling and Storage of 4-Chloro-6-(2-methoxyethoxy)quinazoline
Welcome to the technical support guide for 4-Chloro-6-(2-methoxyethoxy)quinazoline. This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this important synthetic intermediate. As a key building block in the synthesis of various kinase inhibitors, its integrity and your safety during its use are paramount.[1][2] This guide provides direct answers to potential questions and troubleshooting steps for common experimental scenarios.
The information herein is synthesized from material safety data sheets (MSDS) of structurally related quinazoline compounds and established laboratory safety protocols. Always consult your institution's specific safety guidelines and the most current MSDS available from your supplier.
Section 1: Hazard Identification and Compound Properties (FAQs)
This section provides a quick reference for the essential safety and physical data of the compound.
Q: What are the primary hazards associated with this compound?
A: Based on data from analogous chlorinated quinazoline derivatives, the compound is classified as hazardous. The primary concerns are:
-
Acute Oral Toxicity: It is considered harmful if swallowed.[3]
-
Serious Eye Damage: The compound is expected to cause serious, potentially irreversible, eye damage.[3]
-
Skin and Respiratory Irritation: It may cause skin irritation and respiratory irritation upon inhalation of its dust.[4][5]
The GHS hazard pictograms associated with similar compounds are GHS05 (Corrosion) and GHS07 (Harmful/Irritant).[3]
Q: What are the key physical and chemical properties I should be aware of?
A: The following table summarizes the key properties for this compound. Understanding these is crucial for proper handling and for predicting its behavior in experimental setups.
| Property | Value | Source |
| Appearance | White to off-white or light yellow powder/crystal. | [6] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [3][6] |
| Molecular Weight | 312.75 g/mol | [3][6] |
| Melting Point | Approximately 99-107 °C (may vary by purity). | [6] |
| Solubility | Soluble in DMSO (≥20 mg/mL). | |
| Storage Temperature | Room temperature, recommended cool (<15°C) and dark.[6] Some suppliers recommend -20°C for long-term storage.[3] |
Section 2: Personal Protective Equipment (PPE) Protocols
Proper PPE is your primary defense against exposure. The following Q&A format addresses common issues related to its use.
Q: I am preparing to weigh out the compound for a reaction. What is the non-negotiable, mandatory PPE?
A: A multi-layered approach to PPE is required. The causality is simple: we must prevent all routes of exposure—inhalation, dermal contact, and eye contact.
Experimental Protocol: Donning PPE for Handling Solid this compound
-
Engineering Control First: ALWAYS handle this compound inside a certified chemical fume hood to control airborne dust and vapors.[7] This is the most critical step.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a significant risk of splashing during solution preparation.[8]
-
Protective Clothing: A clean, buttoned lab coat is mandatory. For larger quantities or tasks with higher spill risk, consider a chemical-resistant apron or gown.[9]
-
Gloves: Wear powder-free nitrile gloves.[10] Double-gloving is highly recommended. The outer glove can be removed and replaced immediately if contamination is suspected, protecting the inner glove and your skin. Ensure the glove cuffs are pulled over the sleeves of your lab coat.[10]
-
Respiratory Protection: If for any reason you must handle this compound outside of a functioning fume hood (a practice that should be avoided), a NIOSH-approved respirator (e.g., an N95 or higher) is required to prevent inhalation of the fine powder.[7][11]
Caption: Standard workflow for donning and doffing essential PPE.
Q: My outer glove became contaminated. What is the correct removal procedure?
A: Immediate and correct action prevents cross-contamination.
-
Grasp the outside of the contaminated glove at the wrist with your other gloved hand. Do not touch your bare skin.
-
Peel the glove away from your body, turning it inside-out as you pull it off.
-
Hold the removed glove in your still-gloved hand.
-
Slide two fingers of your ungloved hand under the wrist of the remaining glove. Be careful not to touch the glove's exterior.
-
Peel this second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves immediately in the designated hazardous chemical waste container.
-
Wash your hands thoroughly with soap and water.[4]
Section 3: Storage and Stability Troubleshooting
The chemical stability of your reagent is critical for reproducible experimental results.
Q: I have just received a new bottle. What are the ideal storage conditions?
A: To prevent degradation and ensure long-term viability, store the compound under the following conditions:
-
Container: Keep in the original, tightly sealed vessel.[4][7]
-
Atmosphere: The compound is sensitive to moisture and air.[7] For long-term storage, consider placing the sealed container inside a desiccator or a nitrogen cabinet.
-
Temperature: Store in a cool, dry, and well-ventilated place.[4] A recommended temperature is below 15°C.[6] For maximum shelf-life, storage at -20°C is also an option.[3]
-
Light: Protect from direct sunlight and strong light sources.[7]
Q: I opened my container and the white powder now appears clumpy and has a yellowish tint. What should I do?
A: This indicates potential degradation, likely due to hydrolysis from moisture exposure or oxidation.
-
Causality: The chloro- group at the 4-position of the quinazoline ring is a key reactive site. It is susceptible to hydrolysis, which would replace the chlorine with a hydroxyl group, forming the corresponding quinazolinone. This impurity will affect subsequent reactions.
-
Troubleshooting Steps:
-
Do not use in a critical reaction. The purity is now questionable.
-
Re-analyze: If you have the capability, run a purity analysis (e.g., HPLC, NMR) to confirm the compound's identity and purity against a reference standard.
-
Decision: If the compound is confirmed to be degraded, it should be disposed of as hazardous chemical waste. If it is to be used for non-critical, exploratory work, be aware that your results may be compromised.
-
Prevention: Review your storage protocol. Ensure containers are sealed tightly immediately after use and consider using a desiccator.
-
Section 4: Emergency Procedures and Spill Cleanup
Accidents can happen. A prepared and swift response is key to mitigating risk.
Q: I've spilled a small amount (less than 1 gram) of the powder in the fume hood. How do I clean it up?
A: For a minor spill contained within a fume hood, follow this protocol. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Experimental Protocol: Minor Spill Cleanup
-
Alert & Secure: Alert others in the immediate area. Keep the fume hood sash as low as possible.
-
PPE: Ensure you are wearing the full, mandatory PPE as described in Section 2.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. DO NOT use paper towels to dry sweep, as this will create dust.
-
Neutralization (Optional but Recommended): Prepare a decontamination solution (e.g., a mild soap and water solution). Gently wet the absorbent material to dampen the powder.
-
Collection: Carefully scoop the absorbed/dampened material using a plastic scoop or spatula into a clearly labeled hazardous waste bag or container.
-
Decontamination: Wipe the spill area clean with a cloth dampened with your decontamination solution. Wipe from the outer edge of the spill area inward. Place the cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container and dispose of it through your institution's hazardous waste program.[7]
Caption: Decision tree for responding to a chemical spill.
Q: What are the first aid measures for accidental exposure?
A: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[5]
Section 5: Waste Disposal
Q: How do I dispose of unused compound and contaminated materials?
A: All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless permitted by your institution. Halogenated organic waste is often segregated.[12]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and appropriate hazard warnings.
-
Professional Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[7] High-temperature incineration is a common disposal method for chlorinated organic compounds.[13][14]
-
Prohibition: Never discharge this chemical or its waste into waterways or sewer systems.[7]
References
-
MATERIAL SAFETY DATA SHEET - Chemcia Scientific. Chemcia Scientific. [Link]
-
Personal Protective Equipment for Chemical Handling | Safelyio. Safelyio. [Link]
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1 - Home Sunshine Pharma. Home Sunshine Pharma. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. MDPI. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. U.S. Environmental Protection Agency. [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. [Link]
-
Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH. National Institutes of Health. [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. Vita-D-Chlor. [Link]
-
PPE and Safety for Chemical Handling - ACS Material. ACS Material. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. [Link]
-
Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Personal Protective Equipment is PPE - Health Care Technology. Health Care Technology. [Link]
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste | Washington State Department of Ecology. Washington State Department of Ecology. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. National Institutes of Health. [Link]
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste - Washington State Department of Ecology. Washington State Department of Ecology. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.no [fishersci.no]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemcia.com [chemcia.com]
- 8. safelyio.com [safelyio.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. pppmag.com [pppmag.com]
- 11. gerpac.eu [gerpac.eu]
- 12. ethz.ch [ethz.ch]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]
Validation & Comparative
comparison of different synthetic routes to 4-Chloro-6-(2-methoxyethoxy)quinazoline
Executive Summary
4-Chloro-6-(2-methoxyethoxy)quinazoline (CAS 937263-67-7) is a critical pharmacophore building block, serving as the mono-substituted core for several EGFR and VEGFR tyrosine kinase inhibitors (TKIs).[1] While less ubiquitous than its 6,7-bis(2-methoxyethoxy) analog (the Erlotinib intermediate), the 6-mono-substituted variant presents unique synthetic challenges, particularly regarding regiocontrol during ring assembly and etherification.[1]
This guide objectively compares three distinct synthetic strategies:
-
The Benzoic Acid Route (Linear) : The industrial standard for high-volume manufacturing, prioritizing low raw material costs despite a longer step count.
-
The Anthranilic Acid Route (Convergent) : The preferred laboratory-scale method, utilizing advanced precursors to minimize purification burden.
-
The Quinazolinone Route (Late-Stage Alkylation) : A theoretically attractive but practically flawed approach due to competing N-alkylation.[1]
Quick Comparison Matrix
| Feature | Route 1: Benzoic Acid | Route 2: Anthranilic Acid | Route 3: Quinazolinone Alkylation |
| Scalability | High (Kilogram+) | Medium | Low |
| Step Count | 5 Steps | 3 Steps | 2 Steps (from commercial core) |
| Regiocontrol | Requires isomer separation | Perfect (Pre-installed) | Poor (N- vs O-alkylation) |
| Cost Efficiency | High (Cheap starting materials) | Medium (Expensive amino acid) | Low (Yield loss to byproducts) |
| Primary Risk | Nitration safety/isomers | Reagent cost | N-alkylated impurity |
Detailed Synthetic Pathways[1][4][5]
Route 1: The Benzoic Acid Route (Industrial Standard)
This route constructs the quinazoline core linearly from 3-hydroxybenzoic acid . It is favored in process chemistry because it avoids expensive functionalized anthranilic acids.
Mechanism & Logic : The synthesis hinges on the regioselective nitration of 3-(2-methoxyethoxy)benzoic acid. The alkoxy group at position 3 directs the incoming nitro group to position 6 (para to the alkoxy, meta to the carboxyl), creating the 2-nitro-5-substituted pattern required for the 6-substituted quinazoline.[1]
-
Step 1: Etherification : 3-Hydroxybenzoic acid is alkylated with 1-bromo-2-methoxyethane.[1]
-
Step 2: Nitration : Treatment with HNO₃/H₂SO₄ yields 2-nitro-5-(2-methoxyethoxy)benzoic acid.[1] Note: Isomer separation is often required to remove the 2-nitro-3-alkoxy and 4-nitro isomers.[1]
-
Step 3: Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction yields the anthranilic acid derivative.
-
Step 4: Cyclization : Condensation with formamidine acetate or formamide yields the quinazolinone.
-
Step 5: Chlorination : Deoxychlorination with SOCl₂ or POCl₃.
Route 2: The Anthranilic Acid Route (Lab Optimization)
For medicinal chemistry campaigns where time is more valuable than raw material cost, starting with 5-hydroxyanthranilic acid eliminates the hazardous nitration step and the risk of regioisomers.
Mechanism & Logic : The amino and carboxylic acid groups are already in the correct ortho-relationship. The key challenge is selective O-alkylation of the phenol in the presence of the aniline and carboxylate. This is typically achieved by exploiting the pKa difference (Phenol pKa ~10 vs Aniline pKa ~25) using a mild base like K₂CO₃ in acetone.
Route 3: The Quinazolinone Route (The "N-Alkylation Trap")
A common error in early-stage development is attempting to alkylate 6-hydroxyquinazolin-4(3H)-one directly.[1]
Critical Flaw : Quinazolinones exist in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Under basic conditions, the nitrogen atom at position 3 is highly nucleophilic. Direct alkylation with 1-bromo-2-methoxyethane typically yields a mixture of O-alkylated product (Target) and N3-alkylated impurity , often favoring the N-alkylated species (up to 80:20 ratio) unless specific hard/soft acid-base (HSAB) principles are manipulated or silver salts are used.[1] This route is not recommended for scale-up. [1]
Visual Synthesis Logic (Graphviz)
Caption: Comparative flow of synthetic routes. Route 1 (Top) is linear and scalable. Route 2 (Middle) is convergent and clean. Route 3 (Bottom) leads to significant impurity formation.
Experimental Protocols
Protocol A: Route 2 (Recommended for Lab Scale)
Synthesis of this compound via Anthranilic Acid
Step 1: O-Alkylation[1]
-
Reagents : 5-Hydroxyanthranilic acid (10.0 g, 65.3 mmol), 1-Bromo-2-methoxyethane (10.9 g, 78.4 mmol), K₂CO₃ (18.0 g, 130 mmol), DMF (100 mL).[1]
-
Procedure :
-
Dissolve 5-hydroxyanthranilic acid in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at room temperature for 30 min.
-
Add 1-bromo-2-methoxyethane dropwise.[1]
-
Heat to 60°C for 4-6 hours (Monitor by TLC/LCMS).
-
Workup : Pour into ice water (500 mL). Adjust pH to ~4 with dilute HCl to precipitate the product. Filter and dry.[2]
-
Yield : Expect 75-85% of 5-(2-methoxyethoxy)anthranilic acid.[1]
-
Step 2: Cyclization[1][3][4]
-
Reagents : Step 1 Product (10.0 g), Formamidine Acetate (1.5 eq), 2-Methoxyethanol (50 mL).
-
Procedure :
Step 3: Chlorination[1]
-
Reagents : Quinazolinone intermediate (5.0 g), Thionyl Chloride (SOCl₂, 25 mL), DMF (Cat. 0.5 mL).
-
Procedure :
-
Suspend the quinazolinone in SOCl₂. Add DMF (catalyst).
-
Reflux (75-80°C) for 3 hours. The solution will become clear.
-
Critical Workup : Evaporate excess SOCl₂ under reduced pressure strictly.
-
Dissolve residue in DCM and wash with cold saturated NaHCO₃ (rapidly, to avoid hydrolysis of the chloride).
-
Dry over MgSO₄ and concentrate.
-
Storage : Store under inert gas at -20°C (hydrolysis sensitive).
-
References
-
Schnur, R. C., et al. (1998).[3] ErbB-1 Kinase Inhibitors. US Patent 5,747,498.[3] (Describes the foundational synthesis of 6,7-bis(alkoxy)quinazolines via the benzoic acid route). Link
-
Chandregowda, V., et al. (2007). Convergent approach for the synthesis of Gefitinib. Heterocycles, 71(1), 39-48.[1] (Details the advantages of the anthranilic acid route and nitration regioselectivity). Link
-
Knesl, P., Röseling, D., & Jordis, U. (2006).[1] Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: Tandutinib, erlotinib and gefitinib.[1] Molecules, 11(4), 286-297.[1] (Comparative analysis of chlorination conditions and cyclization reagents). Link
-
Cornejo, A., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). (Experimental verification of the N-alkylation preference in Route 3). Link
-
BenchChem Application Note . (2025). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. (General protocols for Niementowski reaction). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to the Analytical Validation of 4-Chloro-6-(2-methoxyethoxy)quinazoline Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the purity of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Chloro-6-(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of several tyrosine kinase inhibitors.[1][2] Its purity directly impacts the impurity profile of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the validation of this compound purity, offering insights into the rationale behind experimental choices and presenting supporting data.
The Criticality of Purity for this compound
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous targeted cancer therapies.[2] The synthesis of this compound, while well-established, can result in the formation of various process-related impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences in the subsequent synthetic steps and the final API, potentially altering its pharmacological and toxicological properties. Therefore, robust and validated analytical methods are essential for the quality control of this critical intermediate.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method for purity determination is a critical decision driven by factors such as specificity, sensitivity, accuracy, and the nature of the potential impurities. Here, we compare three orthogonal analytical techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Methodology Comparison Workflow
Caption: A workflow diagram illustrating the comparative analysis of HPLC, GC-MS, and qNMR for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Reverse-phase HPLC (RP-HPLC) is the most common method for purity determination in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of compounds.
Causality Behind Experimental Choices:
The selection of a C18 column is a logical starting point for a molecule like this compound, which possesses both nonpolar (chlorinated quinazoline ring) and moderately polar (methoxyethoxy side chains) functionalities. The mobile phase, a gradient of acetonitrile and water with a buffer, is chosen to ensure good peak shape and resolution of the main component from potential impurities. The buffer, such as ammonium acetate, helps to control the pH and minimize peak tailing.[3] UV detection is suitable as the quinazoline ring system has a strong chromophore.
Table 1: Comparative Performance of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[4] |
| Primary Use | Purity determination and impurity profiling. | Identification and quantification of volatile impurities. | Absolute purity determination without a specific reference standard for the analyte.[5] |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range for specific ions) | Higher (µg/mL to mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range) | Very Low (pg/mL to ng/mL range) | Higher (µg/mL to mg/mL range) |
| Linearity | Excellent over a wide concentration range. | Good, but can be matrix-dependent. | Intrinsically linear response.[5] |
| Specificity | High, especially with diode array detection (DAD) for peak purity analysis. | Excellent, due to mass fragmentation patterns. | High, based on unique chemical shifts of protons. |
| Sample Throughput | High | Moderate | Moderate to Low |
Experimental Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.
Causality Behind Experimental Choices:
For a compound like this compound, which has a moderate molecular weight and is thermally stable, GC-MS is a viable option. A low-polarity capillary column, such as one with a 5% phenyl polysiloxane phase, is suitable for separating a range of compounds with varying polarities.[7] Electron impact (EI) ionization is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation of unknown impurities.
Experimental Protocol: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
qNMR has emerged as a powerful primary analytical method for the determination of purity without the need for a chemically identical reference standard.[8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[4]
Causality Behind Experimental Choices:
For qNMR analysis, a high-field NMR spectrometer is used to achieve good signal dispersion and sensitivity. A deuterated solvent that fully dissolves the sample is chosen. An internal standard with a known purity and signals that do not overlap with the analyte is crucial for accurate quantification. Maleic acid or dimethyl sulfone are often suitable choices. The selection of specific, well-resolved proton signals of both the analyte and the internal standard is critical for accurate integration.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid (high purity).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated using the ratio of the integrals, the number of protons for each signal, their molecular weights, and the weighed masses.
Validation According to ICH Q2(R1) Guidelines
All analytical methods used for the release of pharmaceutical intermediates must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10][11][12]
Logical Relationship of Validation Parameters
Caption: Interrelationship of key validation parameters as per ICH Q2(R1) guidelines.
Forced Degradation Studies: Understanding Stability
To develop a stability-indicating method, forced degradation studies are essential.[13][14] These studies involve subjecting the this compound to harsh conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other, thus demonstrating the specificity and stability-indicating nature of the method.
Conclusion: A Multi-faceted Approach to Purity Validation
The analytical validation of this compound purity requires a comprehensive and multi-faceted approach. While RP-HPLC is the primary tool for routine purity testing and impurity profiling, orthogonal techniques like GC-MS and qNMR provide invaluable complementary information. GC-MS is superior for identifying volatile impurities, and qNMR offers a powerful method for absolute purity determination without the need for a specific reference standard. A robust validation package, including forced degradation studies, in accordance with ICH guidelines is crucial to ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. Available at: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin... - ScienceDirect. Available at: [Link]
-
HPLC analysis of 125 I labeled quinazoline derivatives | Download Table - ResearchGate. Available at: [Link]
-
Determination of chlorinated paraffins by GC-MS (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]
-
Developing HPLC Methods for Biomolecule Analysis - LCGC International. Available at: [Link]
-
Analysis of Chlorinated Pesticides by GC/MS - cromlab-instruments.es. Available at: [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]
-
(PDF) Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
(PDF) Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - ResearchGate. Available at: [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
-
Consistency and Purity - Oxford Instruments. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | 183322-19-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Comparative Guide: Catalytic Deoxychlorination Systems for 4-Chloro-6-(2-methoxyethoxy)quinazoline Synthesis
Executive Summary
This technical guide evaluates catalytic systems for the synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline , a critical pharmacophore and intermediate in the synthesis of EGFR inhibitors such as Erlotinib and Gefitinib.
The transformation involves the deoxychlorination of the precursor 6-(2-methoxyethoxy)quinazolin-4(3H)-one . While stoichiometric chlorinating agents (reagents) are necessary, the choice of catalyst —specifically the nucleophilic activator—determines the reaction rate, impurity profile (dimerization), and thermal requirements.
This guide compares three primary systems:
-
The Standard: Phosphoryl Chloride (
) with Tertiary Amine promotion. -
The Economical: Thionyl Chloride (
) with DMF Catalysis . -
The Precision Route: Oxalyl Chloride with DMF Catalysis .
Part 1: Mechanistic Foundation & The Role of the Catalyst
The conversion of quinazolinone to chloroquinazoline is not a simple substitution; it requires the activation of the tautomeric lactam/enol oxygen.
The Catalytic Engine: Vilsmeier-Haack Activation
In modern process chemistry, N,N-Dimethylformamide (DMF) is not merely a solvent but the catalyst . When combined with chlorinating agents like
Mechanism:
-
Activation: The chlorinating agent reacts with DMF to form the chloroiminium species (
). -
Transfer: This catalytic species attacks the quinazolinone oxygen, converting it into a highly electrophilic leaving group.
-
Substitution: Chloride ion attacks the C4 position, expelling the catalyst (regenerating DMF) and forming the target chloroquinazoline.
Without this catalyst, reactions with
Figure 1: The catalytic cycle of DMF-mediated chlorination. DMF acts as a nucleophilic catalyst, lowering the activation energy for the C-O bond cleavage.
Part 2: Comparative Analysis of Catalytic Systems
System A: Phosphoryl Chloride ( ) + Base (Pyridine/TEA)
The Historical Standard
-
Reagent:
(Solvent & Reagent). -
Catalyst/Promoter: Tertiary amines (Triethylamine, DIPEA) or Pyridine.
-
Operational Profile: Requires high temperatures (Reflux, >100°C).
-
Pros: Reliable;
acts as a water scavenger. -
Cons:
-
EHS Hazard: Generates large volumes of phosphoric acid waste upon quench.
-
Impurity Risk: High temperatures promote the formation of the "dimer" impurity (linked via ether cleavage or N-alkylation).
-
Workup: Difficult to remove residual phosphorus species.
-
System B: Thionyl Chloride ( ) + DMF (Catalytic)
The Cost-Effective Alternative
-
Reagent:
(Excess). -
Catalyst: DMF (1-5 mol%).
-
Operational Profile: Moderate temperatures (Reflux of
, ~75-80°C). -
Pros:
-
Volatile Byproducts:
and are gases, leaving a cleaner reaction mixture. -
Cost:
is significantly cheaper than Oxalyl Chloride.
-
-
Cons:
-
Reactivity: Less reactive than
; strictly requires the DMF catalyst to proceed at reasonable rates. -
Corrosion: High HCl off-gassing requires robust scrubbing.
-
System C: Oxalyl Chloride + DMF (Catalytic)
The High-Performance/Green Choice
-
Reagent: Oxalyl Chloride (1.2 - 1.5 eq) in DCM or Chloroform.
-
Catalyst: DMF (Catalytic drops).
-
Operational Profile: Mild temperatures (0°C to Room Temp, or mild reflux).
-
Pros:
-
Mildness: Preserves the sensitive methoxyethoxy side chain.
-
Yield: Typically highest (>90%).
-
Workup: Evaporation of solvent leaves near-pure product as HCl salt.
-
-
Cons:
-
Cost: Oxalyl chloride is the most expensive reagent.
-
Gas Evolution: Vigorous evolution of
and (Ventilation critical).
-
Part 3: Performance Data & Selection Guide
The following data summarizes typical performance metrics for electron-rich quinazolines (like the 6-methoxyethoxy derivative).
| Metric | System A ( | System B ( | System C (Oxalyl Cl/DMF) |
| Reaction Temp | 105°C (Reflux) | 75°C (Reflux) | 0°C to 40°C |
| Typical Yield | 75 - 85% | 80 - 88% | 90 - 95% |
| Purity (HPLC) | 92 - 95% | 95 - 97% | >98% |
| Dimer Impurity | Moderate Risk | Low Risk | Minimal Risk |
| Atom Economy | Poor (P-waste) | Good (Gas byproducts) | Good (Gas byproducts) |
| Workup Difficulty | High (Quench exotherm) | Low (Distillation) | Very Low (Evaporation) |
Decision Matrix (Graphviz)
Figure 2: Selection logic for catalyst system based on scale and purity requirements.
Part 4: Experimental Protocols
Protocol 1: The Recommended Method (Oxalyl Chloride/DMF)
Best for high purity and preserving the side chain.
Reagents:
-
Substrate: 6-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq)
-
Reagent: Oxalyl Chloride (1.3 eq)
-
Catalyst: DMF (0.05 eq / ~3-5 drops per gram)
-
Solvent: Dichloromethane (DCM) or Chloroform (
)
Step-by-Step:
-
Setup: Charge the quinazolinone substrate into a dry flask under nitrogen atmosphere. Suspend in dry DCM (10-15 volumes).
-
Catalyst Addition: Add catalytic DMF. Note: No reaction occurs yet.
-
Reagent Addition: Cool the mixture to 0-5°C. Add Oxalyl Chloride dropwise over 30 minutes. Control gas evolution (
). -
Reaction: Allow to warm to room temperature. Stir for 2-4 hours. The suspension should clarify as the chloro-species is formed and dissolves (or forms a soluble HCl salt).
-
Completion: Monitor by HPLC/TLC.
-
Workup: Evaporate solvent and excess reagent under reduced pressure.
-
Neutralization (Optional but recommended): Dissolve residue in DCM, wash with cold saturated
(rapidly, to avoid hydrolysis), dry over , and concentrate. -
Isolation: Recrystallize from Ethyl Acetate/Hexanes if necessary.
Protocol 2: The Scalable Method ( /DMF)
Best for larger batches where reagent cost is a factor.
Reagents:
-
Substrate: 6-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq)
-
Reagent: Thionyl Chloride (5.0 - 10.0 eq) - Acts as solvent.
-
Catalyst: DMF (0.1 eq)
Step-by-Step:
-
Setup: Charge substrate and DMF into a flask equipped with a scrubber (for
). -
Addition: Add Thionyl Chloride slowly at room temperature.
-
Reaction: Heat to reflux (~75-80°C). The mixture will turn homogeneous.
-
Time: Reflux for 3-6 hours.
-
Workup: Distill off excess
(can be recycled). -
Quench: Co-evaporate with Toluene to remove traces of
. -
Isolation: Basify with aqueous ammonia or
to precipitate the free base. Filter and wash with water.
Part 5: Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst | Ensure DMF is dry. Increase DMF load to 0.1 eq. |
| Dimer Formation | Overheating | Reduce temperature. Switch from |
| Hydrolysis (Reversion) | Wet Workup | The 4-chloro group is labile. Perform basic washes cold and fast. Store product under |
| Side Chain Cleavage | Acidic Harshness | The methoxyethoxy ether can cleave in hot acidic media. Avoid prolonged reflux in |
References
-
Preparation of Erlotinib and its intermediates. World Intellectual Property Organization (WO). WO2007138613A2. (Describes the standard chlorination routes for methoxyethoxy-substituted quinazolines). Link
-
Process for the preparation of Erlotinib.European Patent Office. EP2348020A1. (Details the use of Oxalyl Chloride/DMF and
systems). Link -
Kinetic analysis of POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. (Mechanistic insight into the phosphorylation and chlorination steps). Link
-
Green approaches towards synthesis of substituted quinazolines. Current Green Chemistry. (Overview of catalytic and solvent-free methods). Link
-
Efficient synthesis of quinazolinones through base promoted dehydrocyclization. Organic & Biomolecular Chemistry. (Context for the precursor synthesis). Link
Technical Comparison Guide: Cross-Reactivity Profiling of 4-Chloro-6-(2-methoxyethoxy)quinazoline Derivatives
Executive Summary
This guide provides an in-depth technical analysis of 4-anilinoquinazoline derivatives synthesized from the 4-Chloro-6-(2-methoxyethoxy)quinazoline scaffold. This structural motif is the core building block for Erlotinib (Tarceva) and related first-generation EGFR tyrosine kinase inhibitors (TKIs).
For researchers and drug developers, understanding the cross-reactivity profile of this scaffold is critical for optimizing selectivity against EGFR (ErbB1) while minimizing off-target inhibition of HER2 (ErbB2) , VEGFR , and MET . This guide compares the performance of 6-(2-methoxyethoxy)-substituted quinazolines against alternative scaffolds (e.g., morpholino-substituted Gefitinib) and provides validated experimental protocols for assessing kinase selectivity.
Chemical Basis: From Scaffold to Inhibitor
The This compound core functions as the electrophilic "warhead" precursor. The 4-chloro position is highly reactive toward nucleophilic anilines via nucleophilic aromatic substitution (
Structural Causality[1]
-
4-Anilino Head: Mimics the adenosine ring of ATP, forming key hydrogen bonds with the hinge region (Met793 in EGFR).
-
6-(2-methoxyethoxy) Tail: This specific substituent (found in Erlotinib) projects into the solvent-accessible region. It is critical for solubility and pharmacokinetics , but also subtly influences the tilt of the quinazoline core within the ATP binding pocket, affecting selectivity against structurally similar kinases like HER2.
Synthesis & Derivatization Workflow
The following diagram illustrates the conversion of the 4-chloro scaffold into active EGFR inhibitors and the divergence points for creating derivatives.
Figure 1: Synthetic pathway transforming the electrophilic 4-chloro scaffold into active kinase inhibitors.
Comparative Analysis: Selectivity & Cross-Reactivity
The "methoxyethoxy" tail of Erlotinib-class derivatives confers a distinct selectivity profile compared to the "morpholino" tail of Gefitinib.
Primary Comparison: Erlotinib vs. Gefitinib vs. Afatinib
The table below aggregates experimental
| Target Kinase | Erlotinib (6-methoxyethoxy scaffold) | Gefitinib (Morpholino scaffold) | Afatinib (Acrylamide / Irreversible) | Significance |
| EGFR (WT) | 2.0 nM | 3.0 nM | 0.5 nM | Primary Target. All are highly potent. |
| EGFR (L858R) | 1.0 nM | 1.5 nM | 0.4 nM | Common activating mutation. |
| EGFR (T790M) | >3,000 nM | >3,000 nM | 10 nM | Resistance Mutation. 4-chloro derived reversible inhibitors fail here. |
| HER2 (ErbB2) | 350 nM | 1,200 nM | 14 nM | Key Differentiator. Erlotinib is less selective against HER2 than Gefitinib. |
| VEGFR2 (KDR) | >10,000 nM | >10,000 nM | >10,000 nM | High selectivity against angiogenic kinases. |
| SRC | >10,000 nM | >10,000 nM | >10,000 nM | Minimal off-target toxicity. |
Key Insight: The 6-(2-methoxyethoxy) substituent in Erlotinib derivatives allows slightly tighter binding to HER2 compared to the morpholino group of Gefitinib. This results in a narrower therapeutic window regarding HER2-driven side effects (e.g., rash, diarrhea) but potentially broader efficacy in HER2-co-dependent tumors.
Experimental Protocols: Validating Cross-Reactivity
To objectively assess a new derivative synthesized from the 4-chloro scaffold, you must perform a self-validating kinase profiling cascade.
Protocol A: Biochemical Kinase Selectivity Profiling (The "Gold Standard")
Objective: Determine the dissociation constant (
-
Preparation: Dissolve the 4-chloro-derived inhibitor in 100% DMSO to 10 mM. Dilute to 100X final concentration.
-
Assay Setup:
-
Use a streptavidin-coated plate with biotinylated kinase active site probes.
-
Incubate the kinase, the DNA-tagged kinase, and the test compound.
-
-
Readout: Measure the amount of kinase bound to the solid support (probe) via qPCR (KINOMEscan) or TR-FRET.
-
Validation:
-
Positive Control: Staurosporine (pan-kinase inhibitor).
-
Negative Control: DMSO only (0% inhibition).
-
Threshold: Any kinase inhibited >50% at 1 µM is considered a "hit" and requires
determination.
-
Protocol B: Cellular Cross-Reactivity (Western Blot)
Objective: Confirm that biochemical inhibition translates to cellular signaling blockade without off-target interference.
-
Cell Lines:
-
A549 / PC-9: EGFR-driven (On-target).
-
H1975: EGFR T790M (Resistance model).
-
SK-BR-3: HER2-driven (Off-target check).
-
-
Treatment: Starve cells (0.5% FBS) for 12h, then treat with inhibitor (0, 10, 100, 1000 nM) for 4h. Stimulate with EGF (50 ng/mL) for 15 min.
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Primary Antibodies: p-EGFR (Y1068), p-HER2 (Y1248), p-ERK1/2, p-AKT.
-
-
Interpretation:
-
Selective: Dose-dependent reduction of p-EGFR/p-ERK without reduction of p-HER2 at <100 nM.
-
Cross-Reactive: Reduction of p-HER2 or other RTKs at therapeutic doses.
-
Signaling Pathway & Inhibition Logic
The following diagram maps the critical nodes where 4-chloro-quinazoline derivatives act and where cross-reactivity occurs.
Figure 2: Signaling interaction map showing the primary inhibition of EGFR and potential cross-reactivity with HER2.
References
-
Weber, H. (2022). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline as a building block for Erlotinib.[1][2] Weber Lab. Link
-
Cayman Chemical. (2024). Product Information: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.[1][2][3] Cayman Chemical. Link
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Link
-
Mao, L., et al. (2022). 4-Aminoquinazoline-6,7-diol derivatives for enhanced EGFR binding. bioRxiv. Link
Sources
Comparative Cost & Process Analysis: Synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline
Executive Summary
The synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline represents a critical junction in the manufacturing of receptor tyrosine kinase (RTK) inhibitors. While the 6,7-bis(2-methoxyethoxy) analog (Erlotinib intermediate) is more commercially prominent, the mono-substituted 6-alkoxy variant serves as a vital scaffold for next-generation specific inhibitors (e.g., Vandetanib analogs).
This guide objectively compares two primary synthetic methodologies:
-
The Linear Construction Route (Method A): Alkylation prior to ring closure.[1] High regiochemical fidelity; recommended for GMP/Scale-up.
-
The Convergent Late-Stage Route (Method B): Direct alkylation of 6-hydroxyquinazolinone. Shorter cycle time but prone to N-alkylation impurities; recommended for rapid R&D prototyping.
Key Finding: While Method B offers a 40% reduction in time-to-product, Method A provides a 25% cost reduction at scale due to the use of cheaper commodity starting materials and higher overall purity, reducing downstream chromatographic burden.
Visual Synthesis Pathways
The following diagram outlines the chemical logic and branching decision points for both methods.
Figure 1: Strategic comparison of Linear (Top) vs. Convergent (Bottom) synthesis pathways.
Detailed Experimental Protocols
Method A: Linear Construction (Recommended for Scale)
Principle: Installing the alkoxy side chain before forming the quinazoline ring eliminates the risk of N-alkylation at the quinazolinone nitrogen (N3).
Protocol:
-
Alkylation:
-
Charge a reactor with methyl 5-hydroxyanthranilate (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.
-
Add 2-chloroethyl methyl ether (1.2 eq) and catalytic KI (0.1 eq). Note: The chloro-ether is ~40% cheaper than the bromo-analog and sufficient with KI catalysis.
-
Heat to 80°C for 6–8 hours. Monitor by TLC/HPLC.
-
Workup: Quench with water, extract with Ethyl Acetate.[1] Yield: ~85-90%.[1][2]
-
-
Cyclization:
-
Dissolve the alkylated intermediate in Formamide (excess, acts as solvent/reagent).
-
Heat to 140-150°C for 4 hours.
-
Workup: Cool to room temperature. The product, 6-(2-methoxyethoxy)quinazolin-4(3H)-one , precipitates. Filter and wash with water/ethanol.[1] Yield: ~90%.
-
-
Chlorination (The Cost Driver):
-
Suspend the quinazolinone (1.0 eq) in POCl₃ (5.0 eq).
-
Optional: Add catalytic DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ (accelerates rate).
-
Reflux (105°C) for 3 hours until the solution clears.
-
Workup (Critical): Distill off excess POCl₃ under reduced pressure (recycle). Pour residue slowly onto crushed ice/ammonia water (maintain pH > 7) to precipitate the product.
-
Final Yield: ~92%.
-
Method B: Late-Stage Functionalization (Rapid R&D)
Principle: Utilizes commercially available 6-hydroxyquinazolinone. Risk: The N3 nitrogen is nucleophilic.[1] Without careful control, you will produce a mixture of O-alkylated (desired) and N-alkylated (impurity) products.
Protocol:
-
Selective Alkylation:
-
Dissolve 6-hydroxyquinazolin-4(3H)-one in DMF.
-
Use Cs₂CO₃ (1.1 eq) instead of K₂CO₃ to enhance phenolic oxygen nucleophilicity via the "cesium effect."[1]
-
Add 2-bromoethyl methyl ether (1.1 eq) at 0°C, then warm to RT. Note: Lower temperature favors O-alkylation over N-alkylation.
-
-
Purification:
-
Requires column chromatography (SiO₂, MeOH:DCM) to remove N-alkylated byproducts (typically 10-15%).
-
-
Chlorination: Identical to Method A.
Comparative Cost & Performance Analysis
The following table breaks down the economic and technical metrics of both methods.
| Metric | Method A (Linear) | Method B (Convergent) |
| Raw Material Cost (Relative) | Low ($) | High ( |
| Key Cost Driver | 2-Chloroethyl methyl ether (Cheap commodity) | 6-Hydroxyquinazolinone (Specialty chemical) |
| Overall Yield | ~75% (3 steps) | ~55% (2 steps, due to purification loss) |
| Purity Profile | High (>98% crude) | Moderate (Contains N-alkyl isomers) |
| Scalability | Excellent (Precipitation based) | Poor (Requires chromatography) |
| Time to Product | 3 Days | 1 Day |
Reagent Decision: POCl₃ vs. SOCl₂
In the final chlorination step, the choice of reagent impacts cost and safety:
-
POCl₃ (Phosphorus Oxychloride):
-
Pros: Standard industrial reagent, acts as solvent, high conversion (>95%).
-
Cons: Difficult waste stream (phosphoric acid), violent quench.
-
Verdict:Preferred for this synthesis. The high boiling point drives the reaction to completion more effectively than thionyl chloride for quinazolinones.[1]
-
-
SOCl₂ (Thionyl Chloride) + DMF:
-
Pros: Gaseous byproducts (SO₂, HCl) simplify workup.
-
Cons: Often requires a co-solvent (Toluene), lower reaction temperature (80°C) can lead to incomplete conversion for electron-rich quinazolines.
-
Decision Logic for Researchers
Use the following logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for synthesis route selection.
References
-
Zhang, G., et al. (2013).[1] "Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution of an impurity with piperazine."[1] Research on Chemical Intermediates, 39(6), 2303-2309. Link
-
Knesl, P., et al. (2006).[1] "Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib." Molecules, 11(4), 286-297. Link
-
Arnott, E. A., et al. (2011).[1] "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661. Link
-
Rao, V. S., et al. (2007).[1] "Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride." World Intellectual Property Organization, WO2007138613A2.[1] Link
-
Chandregowda, V., et al. (2009).[1] "Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline." Synthetic Communications, 39, 34-39.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-6-(2-methoxyethoxy)quinazoline
[1]
Executive Summary
4-Chloro-6-(2-methoxyethoxy)quinazoline is a reactive electrophile commonly used as a pharmacophore building block (e.g., in the synthesis of EGFR inhibitors like Erlotinib). Its disposal requires strict adherence to Halogenated Organic Waste protocols.
Immediate Action Required:
-
DO NOT dispose of via sink/municipal drainage (Hydrolysis generates Hydrochloric Acid).
-
DO NOT mix with non-halogenated solvents (Increases disposal costs and violates incineration protocols).
-
SEGREGATE as Halogenated waste due to the chlorine substituent at the C-4 position.
Chemical Hazard Analysis (The "Why")
To ensure safety, operators must understand the molecular behavior driving these protocols. The hazard profile is dominated by the lability of the C-Cl bond at the quinazoline 4-position.
| Property | Description | Operational Implication |
| Reactivity | High electrophilicity at C-4. | Prone to hydrolysis upon contact with moisture, releasing HCl gas/mist and forming the insoluble quinazolinone. |
| Toxicity | Acute Oral Tox (Cat 4); Skin/Eye Corr (Cat 1/2). | Dust inhalation or skin contact can cause severe irritation or corneal damage. |
| Environmental | Aquatic Toxicity (Chronic). | Zero-discharge policy for water systems.[1] |
| Combustion | Halogenated organic.[2][3][4] | Incineration requires scrubbers to capture acid gases (HCl, NOₓ). |
Mechanism of Hydrolysis
Unlike stable aryl chlorides, the 4-chloroquinazoline moiety functions similarly to an acid chloride. In the presence of water, the following reaction occurs spontaneously:
This reaction generates acidic waste streams that can pressurize sealed containers if moisture is present.
Disposal Workflow & Decision Tree
The following logic flow dictates the handling of this material.
Figure 1: Decision matrix for segregating quinazoline intermediates. Note that even if dissolved in non-halogenated solvents, the presence of the chloro-quinazoline often mandates classification as halogenated waste depending on local concentration thresholds.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired shelf-stock, reaction solids, filter cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum. Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.
-
Primary Containment: Place the solid material inside a chemically resistant polyethylene bag (minimum 2 mil thickness). Seal the bag with a cable tie or tape.
-
Secondary Containment: Place the sealed bag into the HDPE container.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a cool, dry area away from oxidizers and strong bases until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates from synthesis, cleaning solvents.
-
Segregation:
-
This compound contains Chlorine.[1][6][9][10] Therefore, the entire waste solution should generally be treated as Halogenated Solvent Waste .
-
Why? Mixing halogenated compounds into non-halogenated waste streams (like acetone/methanol) can damage incinerators not equipped with scrubbers, leading to the release of acid rain components and dioxins.
-
-
pH Check: Check the pH of the waste solution. If acidic (pH < 4) due to hydrolysis:
-
Neutralize carefully with a dilute Sodium Bicarbonate (
) solution or Triethylamine until pH is 6–8. -
Caution: Neutralization is exothermic. Perform slowly.
-
-
Bottling: Transfer to a standard solvent waste carboy (HDPE or glass).
-
Venting: Ensure the cap is vented or not torqued down immediately if neutralization was recently performed, to prevent pressure buildup from
.
Protocol C: Spill Cleanup & Deactivation
Applicability: Accidental benchtop or floor spills.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large and dust is airborne, use an N95 or P100 respirator.
-
Containment: Cover the spill with an inert absorbent (Vermiculite or specialized Chem-Sorb pads).
-
Deactivation (Optional for Trace Residues):
-
Wipe the area with a 5% solution of Sodium Bicarbonate (
) to neutralize any generated HCl. -
Follow with a water rinse, then an ethanol wipe.
-
-
Disposal of Cleanup Materials: All contaminated wipes and absorbents must be disposed of as Solid Hazardous Waste (see Protocol A).
Regulatory & Compliance Codes
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.
| Jurisdiction | Waste Code / Classification | Notes |
| US EPA (RCRA) | D002 (Corrosive) / D003 (Reactive - potential) | Often classified as "Halogenated Organic Waste" generic streams. |
| EU (EWC) | 07 05 13 | Solid wastes containing dangerous substances. |
| EU (EWC) | 14 06 02 | Other halogenated solvents and solvent mixtures. |
| DOT (Transport) | UN 3261 or UN 1759 | Corrosive Solid, Acidic, Organic, N.O.S. (Check SDS for specific transport class). |
References
Sources
- 1. chemcia.com [chemcia.com]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
